VHL Ligand 8
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-13(2)21(19-9-14(3)25-32-19)23(31)26-12-16(27)10-18(26)22(30)24-17(11-20(28)29)15-7-5-4-6-8-15/h4-9,13,16-18,21,27H,10-12H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUIKERVKHGIMC-OEMYIYORSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VHL Ligand 8: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Therapeutic Potential of a Key von Hippel-Lindau E3 Ligase Ligand
This technical guide provides a comprehensive overview of VHL Ligand 8, a crucial building block in the development of proteolysis-targeting chimeras (PROTACs). As a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound plays a pivotal role in the targeted degradation of proteins implicated in various diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, synthesis, and its application in inducing protein degradation, alongside relevant experimental protocols and a visualization of its mechanism of action.
Core Concepts: VHL and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a fundamental cellular process for the degradation of proteins. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, which marks them for degradation by the proteasome. The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation.[1][3][4] This pathway is a critical regulator of cellular response to changes in oxygen levels.
PROTACs are heterobifunctional molecules that hijack this natural process for therapeutic benefit. They consist of two distinct ligands connected by a linker: one that binds to a target protein of interest and another that recruits an E3 ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the target protein. VHL is a commonly exploited E3 ligase in PROTAC design due to its well-characterized interaction with its ligands.
Chemical Structure and Properties of this compound
This compound is a synthetic small molecule designed to bind to the VHL E3 ligase. Its chemical structure is foundational for its function as a VHL-recruiting moiety in PROTACs.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-4-(thiazol-2-ylamino)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C31H38N6O5S2 |
| Molecular Weight | 654.81 g/mol |
| CAS Number | 2701565-76-4 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Note: The chemical name and structure can vary slightly based on the specific synthesis and derivatization for PROTAC assembly. The provided information is based on the core VHL-binding moiety.
This compound in PROTAC Development: The Case of ARD-266
This compound has been successfully incorporated into ARD-266, a potent PROTAC designed to degrade the Androgen Receptor (AR). AR is a key driver of prostate cancer, and its degradation represents a promising therapeutic strategy. ARD-266 links this compound to an AR antagonist, effectively inducing the degradation of the AR protein in cancer cell lines.
Table 2: Biological Activity of ARD-266 (incorporating this compound)
| Parameter | Cell Line | Value |
| DC50 (AR Degradation) | LNCaP | 0.2 nM |
| DC50 (AR Degradation) | VCaP | 1 nM |
| DC50 (AR Degradation) | 22Rv1 | 1 nM |
DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Signaling Pathway: VHL-Mediated Degradation of HIF-1α
The following diagram illustrates the natural signaling pathway hijacked by VHL-recruiting PROTACs. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), creating a binding site for VHL. This interaction leads to the ubiquitination of HIF-1α and its subsequent degradation by the proteasome. VHL ligands, such as this compound, mimic the hydroxylated HIF-1α, enabling them to bind to VHL.
Caption: VHL-mediated protein degradation pathway and its hijacking by a PROTAC.
Experimental Protocols
This section provides a general framework for key experiments involving this compound and PROTACs derived from it. For specific concentrations, incubation times, and instrument settings, it is crucial to refer to the detailed methods in the primary literature.
Synthesis of this compound
The synthesis of this compound is a multi-step process typically involving the coupling of a protected hydroxyproline derivative with other synthetic intermediates. The following is a generalized workflow:
Caption: A generalized workflow for the chemical synthesis of this compound.
A detailed, step-by-step protocol for the synthesis of a VHL ligand similar to this compound can be found in the supplementary information of the publication by Han et al. (2019) in the Journal of Medicinal Chemistry. The process generally involves standard organic chemistry techniques such as peptide coupling, protection/deprotection of functional groups, and purification by chromatography.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP for AR degradation) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., ARD-266) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein (e.g., anti-AR) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the target protein levels are normalized to the loading control.
Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of this compound to the VHL protein.
Methodology:
-
Reagents: Purified VHL protein, a fluorescently labeled VHL ligand (tracer), and the unlabeled this compound.
-
Assay Principle: The assay measures the change in fluorescence polarization of the tracer upon binding to the VHL protein. The unlabeled ligand competes with the tracer for binding to VHL, causing a decrease in polarization.
-
Procedure:
-
A fixed concentration of the VHL protein and the fluorescent tracer are incubated together in a microplate.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the ligand concentration, and the IC50 value (the concentration of the ligand that displaces 50% of the tracer) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value. The binding affinity of VHL ligands is often in the micromolar to nanomolar range. While a specific Ki value for this compound is not publicly available, it is described as having a weak binding affinity, likely in the micromolar range.
Conclusion and Future Directions
This compound is a valuable chemical tool for the development of PROTACs, enabling the targeted degradation of a wide range of proteins. Its successful incorporation into the potent AR degrader ARD-266 highlights its potential in cancer therapy. Future research will likely focus on the development of new VHL ligands with improved properties, such as enhanced binding affinity, better cell permeability, and tissue-specific targeting. The continued exploration of the vast landscape of E3 ligases and the design of novel ligands will undoubtedly expand the reach and therapeutic impact of targeted protein degradation.
References
- 1. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 2. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. mdpi.com [mdpi.com]
VHL Ligand 8: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VHL Ligand 8 is a key chemical entity employed in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. As a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand family, it serves as a critical component for hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of this compound is to act as a molecular bridge within a PROTAC molecule. PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] this compound serves as the E3 ligase-recruiting ligand, specifically engaging the VHL E3 ubiquitin ligase complex.
The VHL E3 ligase complex is a multi-subunit protein assembly comprising VHL, Elongin B, Elongin C, Cullin-2, and Rbx1.[2][3] In its natural physiological role, the VHL complex recognizes and targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent degradation by the proteasome under normal oxygen conditions.[4][5]
A PROTAC incorporating this compound orchestrates the following sequence of events:
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Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the VHL E3 ligase complex, forming a transient ternary complex. The formation of this complex is a critical step for the subsequent degradation of the target protein.
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Ubiquitination: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. This results in the formation of a polyubiquitin chain on the target protein.
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Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into smaller peptides.
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Recycling: The PROTAC molecule is not degraded in this process and is released to recruit another target protein molecule, enabling a catalytic mode of action.
The PROTAC ARD-266, which is synthesized from this compound, is a potent degrader of the Androgen Receptor (AR). Interestingly, the development of ARD-266 demonstrated that even a VHL ligand with a weaker, micromolar binding affinity can be utilized to create a highly potent and efficient PROTAC.
Signaling Pathway of this compound-based PROTACs
Quantitative Data
The efficacy of VHL ligands and the resulting PROTACs is quantified through various biophysical and cellular assays. The following tables summarize key quantitative parameters.
| Ligand/PROTAC | Assay Type | Parameter | Value | Reference |
| VHL Ligand (general) | Surface Plasmon Resonance (SPR) | KD | Low nM to high µM range | |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd | 185 nM | |
| VH101 | Surface Plasmon Resonance (SPR) | KD | 44 nM | |
| VHL Ligand 14 | Binding Affinity | IC50 | 196 nM | |
| VHL-IN-1 | Dissociation Constant | Kd | 37 nM | |
| ARD-266 (derived from this compound) | Cellular Degradation | DC50 | 0.2 - 1 nM | |
| ARD-266 (derived from this compound) | Cellular Degradation | Dmax | >95% |
Key:
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KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates stronger binding.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
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DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein in cells.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Methodology:
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Immobilization: The VHL E3 ligase complex is immobilized on a sensor chip surface.
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Analyte Injection: A solution containing the VHL ligand (analyte) is flowed over the sensor surface at various concentrations.
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Detection: The binding of the ligand to the immobilized VHL complex causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.
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Data Analysis: The association and dissociation rates are determined from the sensorgram, and the KD is calculated.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to detect and quantify the formation of the ternary complex.
Methodology:
-
Reagent Preparation: The target protein and the VHL E3 ligase complex are labeled with a donor and an acceptor fluorophore, respectively.
-
Assay Reaction: The labeled proteins are incubated with the PROTAC at various concentrations in a microplate.
-
Signal Detection: If a ternary complex is formed, the donor and acceptor fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer. The resulting signal is measured using a TR-FRET plate reader.
-
Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed.
Western Blot for Protein Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.
Methodology:
-
Cell Treatment: Cells are treated with the PROTAC at various concentrations for a specified period.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured using an imaging system.
-
Data Analysis: The intensity of the bands is quantified, and the level of the target protein is normalized to a loading control. The percentage of protein degradation is calculated relative to a vehicle-treated control.
Experimental Workflow: Western Blot for PROTAC-mediated Degradation
References
An In-depth Technical Guide to the Discovery and Synthesis of VHL Ligand 8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of VHL Ligand 8, a crucial component in the development of targeted protein degraders. This document details the scientific context of its discovery, provides a step-by-step synthesis protocol, summarizes its binding affinity, and outlines the experimental methodologies used for its characterization.
Introduction: The Role of VHL in Targeted Protein Degradation
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2][3] This complex plays a critical role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[4][5]
In recent years, the VHL E3 ligase has been repurposed for therapeutic applications through the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ligase, connected by a chemical linker. This induced proximity leads to the ubiquitination and degradation of the target protein, offering a powerful strategy to eliminate disease-causing proteins. The development of potent and specific VHL ligands has been instrumental in the advancement of PROTAC technology.
Discovery of this compound
This compound, also referred to as VHL-c in the primary literature, was first described by Han et al. in a 2019 publication in the Journal of Medicinal Chemistry. Its discovery was part of a research effort to develop highly potent and efficient PROTAC degraders for the Androgen Receptor (AR), a key therapeutic target in prostate cancer. This compound serves as the VHL-recruiting moiety in the potent AR degrader, ARD-266.
Synthesis of this compound
The chemical name for this compound is (3S)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-3-phenylpropanoic acid. The following is a detailed protocol for its synthesis, adapted from the supplementary information of Han et al. (2019).
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a multi-step process involving the coupling of three key building blocks: (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid, (R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid, and (S)-3-amino-3-phenylpropanoic acid.
Step 1: Synthesis of tert-butyl (2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate
-
To a solution of (R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid (1.0 eq) in dichloromethane (DCM, 0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Step 2: Deprotection of the tert-butyl ester
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents and excess TFA to yield the carboxylic acid intermediate.
Step 3: Final Coupling to Synthesize this compound
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in DCM (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl (S)-3-amino-3-phenylpropanoate hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the methyl ester of this compound.
Step 4: Saponification to this compound
-
Dissolve the methyl ester from Step 3 in a 3:1:1 mixture of THF, methanol, and water (0.1 M).
-
Add LiOH·H2O (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield this compound.
Quantitative Data
The binding affinity of this compound to the VHL protein is a critical parameter for its function in PROTACs. The following table summarizes the available quantitative data.
| Ligand | Target | Assay Type | Binding Affinity (Kd) | Reference |
| This compound (VHL-c) | VHL | Not Specified | 1900 nM | Han et al., 2019 |
Experimental Methodologies
Fluorescence Polarization (FP) Competition Assay
A common method to determine the binding affinity of a VHL ligand is the Fluorescence Polarization (FP) competition assay. This assay measures the ability of a test compound to displace a fluorescently labeled VHL ligand from the VHL protein complex.
Principle:
A small, fluorescently labeled VHL ligand (tracer) has a low fluorescence polarization value when unbound and tumbling freely in solution. When bound to the larger VHL protein complex, its rotation slows, resulting in a higher polarization value. A competing, unlabeled ligand will displace the tracer, causing a decrease in the polarization signal.
Protocol:
-
Reagents:
-
Purified VHL-ElonginB-ElonginC (VBC) complex.
-
Fluorescently labeled VHL ligand (e.g., FAM-labeled VH032).
-
Test ligand (this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
-
Procedure:
-
Prepare a serial dilution of the test ligand in the assay buffer.
-
In a black, low-volume 384-well plate, add a fixed concentration of the VBC complex and the fluorescent tracer.
-
Add the serially diluted test ligand to the wells.
-
Include controls for high polarization (VBC + tracer) and low polarization (tracer only).
-
Incubate the plate at room temperature for 1 hour to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Plot the polarization values against the logarithm of the ligand concentration and fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki value.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key biological pathway and experimental workflows associated with this compound.
Conclusion
This compound is a significant tool in the field of targeted protein degradation. Its discovery has enabled the development of potent PROTACs, such as ARD-266, for therapeutically relevant targets. This guide provides the essential technical information for researchers to synthesize, characterize, and utilize this compound in their own drug discovery and development efforts. The detailed protocols and compiled data serve as a valuable resource for the scientific community engaged in the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 4. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
VHL Ligand 8: A Core Component for Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VHL Ligand 8 is a synthetic, small molecule ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary utility lies in its incorporation into Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. As a crucial component of the PROTAC architecture, this compound serves as the "hook" that recruits the VHL E3 ligase, bringing it into close proximity with a target protein, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of this compound, including its role in the VHL signaling pathway, its application in the potent PROTAC degrader ARD-266, and detailed experimental protocols for its use.
The von Hippel-Lindau (VHL) protein is the substrate recognition subunit of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1. This complex is a key regulator of the hypoxia-inducible factor (HIF-1α), a transcription factor that plays a central role in cellular response to low oxygen levels. Under normal oxygen conditions, HIF-1α is hydroxylated, allowing it to be recognized and bound by VHL, leading to its ubiquitination and degradation. By mimicking this natural recognition process, VHL ligands can be used to induce the degradation of other proteins of interest when incorporated into a PROTAC.
This compound has been instrumental in the development of highly potent and efficient PROTACs, most notably ARD-266, a degrader of the Androgen Receptor (AR).[1][2] The Androgen Receptor is a key driver of prostate cancer, and its targeted degradation represents a promising therapeutic strategy. The success of ARD-266, synthesized using this compound, demonstrates the principle that even a VHL ligand with a relatively weak binding affinity can lead to the creation of a highly effective PROTAC.[1][3]
Quantitative Data
The efficacy of this compound is best understood through the quantitative analysis of its binding affinity to VHL and the degradation performance of the PROTACs it is a part of.
This compound Binding Affinity
This compound is characterized by a relatively weak binding affinity to the VHL E3 ligase complex. While a precise dissociation constant (Kd) for this compound alone is not extensively reported, the research leading to the development of ARD-266 utilized VHL ligands with binding affinities in the micromolar range.[1] This is a significant finding as it demonstrates that high-affinity binding to the E3 ligase is not a prerequisite for a highly potent PROTAC.
| Ligand | Binding Affinity (Kd) to VHL |
| This compound (class of ligands) | µM range |
ARD-266 Degradation Efficiency
ARD-266, a PROTAC synthesized using this compound, has demonstrated potent and efficient degradation of the Androgen Receptor in various prostate cancer cell lines.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax |
| ARD-266 | Androgen Receptor | LNCaP | 0.2 - 1 | >95% |
| ARD-266 | Androgen Receptor | VCaP | 0.2 - 1 | >95% |
| ARD-266 | Androgen Receptor | 22Rv1 | 0.2 - 1 | >95% |
DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathway and Mechanism of Action
The utility of this compound is centered on its ability to hijack the VHL E3 ligase pathway for targeted protein degradation.
Caption: Mechanism of action of a VHL-based PROTAC utilizing this compound.
The process begins with the bifunctional PROTAC molecule entering the cell. One arm of the PROTAC, containing this compound, binds to the VHL E3 ligase complex. The other arm simultaneously binds to the target protein. This results in the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the context of synthesizing and evaluating a PROTAC such as ARD-266. These protocols are based on the work of Han et al., 2019.
Synthesis of ARD-266 from this compound
This protocol outlines the general steps for coupling this compound to a target protein ligand via a linker.
Materials:
-
This compound with a suitable reactive handle (e.g., a terminal alkyne or amine)
-
Target protein ligand with a complementary reactive handle (e.g., an azide or carboxylic acid)
-
Linker molecule
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation; copper sulfate, sodium ascorbate for click chemistry)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Target Ligand (if necessary): If forming an amide bond, dissolve the target ligand with a carboxylic acid group in DMF. Add HATU and DIPEA and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated target ligand solution, add this compound with a terminal amine. Let the reaction proceed at room temperature for 2-4 hours, monitoring by LC-MS.
-
Alternative Coupling (Click Chemistry): If using click chemistry, dissolve the target ligand with an azide group and this compound with a terminal alkyne in a mixture of t-BuOH and water. Add copper sulfate and sodium ascorbate and stir at room temperature overnight.
-
Purification: Upon completion of the reaction, purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule (ARD-266).
-
Characterization: Confirm the identity and purity of the final compound using LC-MS and NMR.
Caption: A generalized workflow for the synthesis and purification of a PROTAC.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Prostate cancer cell lines (LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
ARD-266 (or other PROTAC)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Androgen Receptor, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of ARD-266 (e.g., 0.1 nM to 1000 nM) or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Conclusion
This compound is a valuable chemical tool for researchers and drug developers in the field of targeted protein degradation. Its ability to effectively recruit the VHL E3 ligase, even with a modest binding affinity, has led to the development of highly potent PROTACs like ARD-266. The data and protocols presented in this guide offer a solid foundation for the design, synthesis, and evaluation of novel VHL-based PROTACs for a wide range of therapeutic targets. As the field of targeted protein degradation continues to expand, the principles learned from the application of this compound will undoubtedly contribute to the development of the next generation of innovative medicines.
References
- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to VHL Ligand 8 in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of VHL Ligand 8 and its derivatives in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). As the search for novel therapeutic modalities to target previously "undruggable" proteins intensifies, understanding the core components of PROTAC technology is paramount. This document provides a comprehensive overview of the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of the key processes involving von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.
Introduction to PROTAC Technology and the VHL E3 Ligase
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1] These chimeric molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the E3 ligase in close proximity to the POI, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1]
The von Hippel-Lindau (VHL) protein is a substrate recognition component of the VHL E3 ubiquitin ligase complex.[2] VHL is one of the most extensively used E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands that can be incorporated into PROTACs.[2] this compound is a key building block used in the synthesis of VHL-recruiting PROTACs, such as ARD-266, a potent degrader of the Androgen Receptor (AR).[2]
The VHL Signaling Pathway and PROTAC Mechanism of Action
Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a crucial role in regulating the levels of Hypoxia-Inducible Factor 1α (HIF-1α). HIF-1α is hydroxylated on specific proline residues, creating a binding site for VHL. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, preventing its accumulation.
PROTACs containing a VHL ligand, such as one derived from this compound, mimic this natural process. The VHL ligand portion of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the formation of a ternary complex (VHL-PROTAC-POI), leading to the ubiquitination and degradation of the POI.
Quantitative Data for this compound-Based PROTACs
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context.
| PROTAC | Target | VHL Ligand | VHL Binding (Kd, nM) | Target Binding (Kd, nM) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARD-266 | AR | This compound | Micromolar range | - | 0.2-1 | >95 | LNCaP, VCaP, 22Rv1 | |
| PROTAC 1 | p38α | VH032 derivative | - | 11000 | 210 | - | MDA-MB-231 | |
| MZ1 | BRD4 | VH032 | 185 | - | ~25 | >90 | HeLa | |
| Compound 139 | BRD4 | Novel Heterocycle | 29 | - | 0.87 | 96 | EOL-1 | |
| LC-2 | KRASG12C | VH032 derivative | - | Covalent | 250-760 | - | NCI-H2030, SW1573 |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited sources.
Experimental Protocols
The development and characterization of this compound-based PROTACs involve a series of biochemical, biophysical, and cell-based assays.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity (Kd) of the PROTAC to both the VHL E3 ligase and the target protein, as well as the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified VHL E3 ligase complex and target protein
-
PROTAC compound
-
Running buffer
Protocol:
-
Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface.
-
Binary Interaction (PROTAC to VHL): Inject a series of PROTAC concentrations over the immobilized VHL to measure the binding affinity (Kdbinary).
-
Binary Interaction (PROTAC to Target): Immobilize the target protein and inject a series of PROTAC concentrations to determine the binding affinity.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized VHL. This measures the affinity of the ternary complex (Kdternary).
-
Data Analysis: Analyze the sensorgrams to determine the association (kon), dissociation (koff) rates, and the equilibrium dissociation constant (Kd). The cooperativity (α) of ternary complex formation can be calculated as α = Kdbinary / Kdternary.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to detect and quantify the formation of the ternary complex in solution.
Materials:
-
TR-FRET compatible plate reader
-
Tagged VHL E3 ligase (e.g., His-tagged) and tagged target protein (e.g., GST-tagged)
-
Fluorescently labeled antibodies (e.g., Tb-anti-His and FITC-anti-GST)
-
PROTAC compound
-
Assay buffer
Protocol:
-
Assay Setup: In a microplate, combine the tagged VHL, tagged target protein, and the corresponding fluorescently labeled antibodies.
-
PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
Data Analysis: An increase in the FRET ratio indicates the formation of the ternary complex. The data can be used to determine the concentration of PROTAC that promotes half-maximal complex formation (TC50).
Experimental Workflow for PROTAC Evaluation
The development and evaluation of a this compound-based PROTAC follows a structured workflow.
Conclusion
This compound and its derivatives are integral components in the design of a significant class of PROTACs. A thorough understanding of their role, the mechanism of VHL-mediated protein degradation, and the application of rigorous quantitative and qualitative experimental methodologies are essential for the successful development of novel protein degraders. This guide provides a foundational framework for researchers and scientists to navigate the complexities of VHL-based PROTAC technology and contribute to the advancement of this promising therapeutic modality.
References
Understanding the Binding Affinity of VHL Ligands to the VHL Protein: A Technical Guide
This technical guide provides an in-depth analysis of the binding affinity between small molecule ligands and the von Hippel-Lindau (VHL) protein. VHL is a critical tumor suppressor that functions as the substrate recognition component of the Cullin2 RING E3 ubiquitin ligase complex (CRL2^VHL^)[1]. This complex is essential for cellular oxygen sensing, primarily by targeting the Hypoxia-Inducible Factor alpha (HIF-α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia)[2][3][4]. The ability to hijack this E3 ligase using bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) has made VHL a cornerstone of targeted protein degradation, a revolutionary therapeutic modality[5].
This document details the binding characteristics of VHL ligands, outlines the key experimental protocols used to measure binding affinity, and illustrates the underlying biological pathways.
VHL Ligand 8: A Component for PROTAC Synthesis
This compound is a chemical moiety utilized in the synthesis of PROTACs. Specifically, it is a precursor for creating ARD-266, a potent PROTAC designed to degrade the Androgen Receptor (AR). While specific, publicly available binding affinity data (e.g., Kd) for this compound itself is not prevalent, the research associated with ARD-266 highlights a crucial strategy in PROTAC design: the use of ligands with intentionally weaker binding affinity to the E3 ligase. This approach can sometimes lead to more efficient ternary complex formation and improved degradation kinetics compared to very high-affinity E3 ligase binders.
Quantitative Binding Affinity of Characterized VHL Ligands
To provide a framework for understanding VHL-ligand interactions, the following table summarizes the binding affinities for several well-characterized, potent VHL ligands that serve as benchmarks in the field. These values, determined by various biophysical methods, illustrate the range of potencies achieved through structure-guided design.
| Ligand Name | Binding Affinity (Kd or IC50) | Method | Reference |
| VH032 | 185 nM (Kd) | ITC, FP | |
| VH101 | 44 nM (Kd) | FP | |
| VH-298 | 80-90 nM (Kd) | Not Specified | |
| VHL-IN-1 | 37 nM (Kd) | Not Specified | |
| VL285 | 340 nM (IC50) | Not Specified | |
| VHL Ligand 14 | 196 nM (IC50) | Not Specified |
Experimental Protocols for Determining Binding Affinity
The precise quantification of binding affinity is fundamental to drug discovery. Three primary biophysical techniques are employed to measure the interaction between VHL and its ligands: Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction in a single experiment.
Principle: A solution of the ligand is titrated into a solution containing the protein (e.g., VHL complex) at a constant temperature. The instrument's sensitive calorimeters measure the minute heat changes that occur upon binding. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (Ka or Kd), stoichiometry (n), and the change in enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing deep insight into the driving forces of the interaction.
Generalized Protocol:
-
Sample Preparation: Prepare purified VHL protein complex (typically VHL, Elongin B, and Elongin C, or "VCB") and the ligand in an identical, degassed buffer to avoid heats of dilution from buffer mismatch. Accurately determine the concentration of both components.
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Load the VHL protein into the sample cell and the ligand into the injection syringe.
-
Titration: Place the apparatus in the calorimeter and allow it to equilibrate to the desired temperature. Perform a series of small, sequential injections of the ligand into the protein solution.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which is then subtracted from the main experimental data.
-
Data Analysis: Integrate the heat flow peaks for each injection. Plot the resulting heat changes against the molar ratio of ligand to protein and fit the data to an appropriate binding model (e.g., one set of sites) to determine the thermodynamic parameters.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to measure molecular binding events. It is particularly well-suited for high-throughput screening of competitive binders.
Principle: The assay relies on the difference in the rotational speed of a small, fluorescently labeled molecule (a "tracer") in its free versus protein-bound state. When the tracer is free in solution, it tumbles rapidly, and when excited with plane-polarized light, it emits depolarized light (low FP signal). When the tracer binds to a much larger protein like VHL, its tumbling slows significantly, resulting in the emission of highly polarized light (high FP signal). Unlabeled competitor ligands, such as this compound, will displace the tracer from the VHL binding pocket, causing a decrease in the FP signal proportional to the competitor's affinity.
Generalized Protocol (Competitive Binding):
-
Reagent Preparation: Prepare solutions of the VHL protein complex, a fluorescently labeled VHL tracer peptide (e.g., a TAMRA- or FAM-labeled HIF-1α peptide), and the unlabeled test ligand in an appropriate assay buffer.
-
Assay Setup: In a microplate (typically 384-well), add a fixed concentration of VHL protein and the fluorescent tracer. The concentrations should be optimized to provide a stable and significant signal window (typically >100 mP).
-
Competition: Add the unlabeled test ligand across a range of concentrations (serial dilution). Include controls for no VHL (minimum polarization) and no competitor (maximum polarization).
-
Incubation: Incubate the plate for a set period to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a microplate reader equipped with polarizing filters. The instrument measures the intensity of light emitted parallel and perpendicular to the excitation plane and calculates the fluorescence polarization.
-
Data Analysis: Plot the FP signal against the concentration of the competitor ligand. Fit the resulting dose-response curve to determine the IC50, which can be converted to an inhibition constant (Ki).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that monitors molecular interactions in real-time. It is highly valuable for determining both the kinetics (on- and off-rates) and affinity of an interaction.
Principle: One binding partner (the "ligand," e.g., VHL protein) is immobilized on the surface of a gold-plated sensor chip. The other binding partner (the "analyte," e.g., this compound) is flowed across this surface in a continuous stream of buffer. When the analyte binds to the immobilized ligand, the accumulation of mass on the sensor surface causes a change in the local refractive index. This change is detected by an optical system and is proportional to the amount of bound analyte, reported in Resonance Units (RU).
Generalized Protocol:
-
Surface Preparation: Select a suitable sensor chip. Activate the surface using a standard chemistry (e.g., NHS/EDC for amine coupling).
-
Ligand Immobilization: Inject the VHL protein over the activated surface until the desired density of protein is covalently immobilized. Deactivate any remaining reactive groups. A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding effects.
-
Analyte Binding: Inject the small molecule analyte at various concentrations over both the ligand and reference surfaces. The binding is observed in real-time as an increase in RU (association phase).
-
Dissociation: After the injection, switch back to flowing buffer only. The analyte dissociates from the surface, observed as a decrease in RU (dissociation phase).
-
Regeneration: If necessary, inject a regeneration solution (e.g., a high salt or low pH buffer) to strip all bound analyte from the surface, preparing it for the next cycle.
-
Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are analyzed. The association (ka) and dissociation (kd) rate constants are determined by fitting the curves to a kinetic model (e.g., 1:1 binding). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Mandatory Visualizations
Caption: Workflow of a competitive Fluorescence Polarization assay.
Caption: The VHL E3 ubiquitin ligase pathway for substrate degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 4. Ubiquitin Ligase Table | Cell Signaling Technology [cellsignal.com]
- 5. tandfonline.com [tandfonline.com]
VHL Ligand 8: A Technical Guide to its Application in the Synthesis of ARD-266, a Potent Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VHL Ligand 8 and its critical role in the synthesis of ARD-266, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). This document outlines the core principles of ARD-266's mechanism of action, presents key quantitative data, details the experimental protocol for its synthesis, and visualizes the associated biological pathways and synthetic workflows.
Introduction: Targeting the Androgen Receptor with PROTAC Technology
The Androgen Receptor is a well-established therapeutic target in the treatment of prostate cancer.[1][2] Traditional therapies have focused on inhibiting AR activity. However, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. Proteolysis Targeting Chimeras (PROTACs) offer a new paradigm by hijacking the cell's natural protein disposal system to eliminate target proteins, such as AR.
ARD-266 is a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Androgen Receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This approach not only ablates AR signaling but also removes the receptor protein entirely, offering a potential advantage over traditional inhibitors. This compound is a key chemical moiety that binds to the VHL E3 ligase, forming one end of the bifunctional ARD-266 molecule.
Quantitative Data Summary
The efficacy of ARD-266 has been demonstrated across various prostate cancer cell lines. The key quantitative metrics are summarized in the tables below.
| Cell Line | DC50 (nM) | Description | Reference |
| LNCaP | 0.2-1 | Androgen-sensitive human prostate adenocarcinoma cells | |
| VCaP | 0.2-1 | Androgen-sensitive human prostate cancer cells, overexpressing AR | |
| 22Rv1 | 0.2-1 | Human prostate carcinoma epithelial cells, expressing AR splice variants |
Table 1: In Vitro Degradation Efficacy of ARD-266
| Parameter | Value | Cell Lines | Reference |
| AR Protein Reduction | >95% | LNCaP, VCaP, 22Rv1 | |
| Time to >95% AR Degradation | 6 hours | LNCaP |
Table 2: Efficacy of ARD-266 in AR Protein Reduction
Mechanism of Action: The VHL-Mediated Ubiquitination Pathway
ARD-266 functions by inducing the formation of a ternary complex between the Androgen Receptor and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC molecule, leads to the polyubiquitination of the Androgen Receptor, marking it for degradation by the 26S proteasome.
The VHL E3 ligase complex is a multi-subunit protein assembly comprising VHL, Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1. In its native function, this complex targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. ARD-266 effectively hijacks this cellular machinery for the specific degradation of the Androgen Receptor.
Experimental Protocols
Synthesis of ARD-266 from this compound
The synthesis of ARD-266 (referred to as compound 11 in the source literature) involves the coupling of an Androgen Receptor antagonist moiety with this compound via a linker. The following protocol is adapted from the supporting information of Han et al., J. Med. Chem. 2019, 62, 24, 11218-11231.
Materials:
-
This compound
-
AR-ligand-linker intermediate (specifically, a terminal alkyne-functionalized AR ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and the AR-ligand-linker intermediate (1 equivalent) in a mixture of DMF and water.
-
Catalyst Addition: To the solution from step 1, add copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ARD-266.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for AR Degradation
Materials:
-
Prostate cancer cells (LNCaP, VCaP, or 22Rv1)
-
ARD-266
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against Androgen Receptor
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of ARD-266 (e.g., 0.1 nM to 1000 nM) or DMSO for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies against AR and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of AR degradation relative to the loading control and the vehicle-treated sample.
Experimental and Synthetic Workflow
The overall process, from the synthesis of ARD-266 to the evaluation of its biological activity, can be visualized as a streamlined workflow.
Conclusion
This compound is an indispensable component in the rational design and synthesis of the potent Androgen Receptor degrader, ARD-266. The data presented herein underscore the high efficiency of ARD-266 in degrading the Androgen Receptor in relevant cancer cell models. The detailed protocols and workflows provide a practical guide for researchers in the field of targeted protein degradation and drug discovery. The continued exploration of VHL ligands and PROTAC technology holds significant promise for the development of novel therapeutics for prostate cancer and other diseases driven by aberrant protein function.
References
- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the PROTAC Degrader ARD-266
For Researchers, Scientists, and Drug Development Professionals
Core Compound Characteristics
ARD-266 is a highly potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1] A key feature of ARD-266 is its design, which incorporates a VHL E3 ligase ligand with a weak binding affinity, yet it achieves highly efficient and potent degradation of the AR protein.[2] This finding has significant implications for the field of PROTAC research, demonstrating that high-affinity E3 ligase binding is not a prerequisite for potent protein degradation.[3][4]
The molecule consists of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase complex. This tripartite structure facilitates the formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2] ARD-266 has demonstrated efficacy in several AR-positive prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1.
Chemically, ARD-266 contains an alkyne group, making it suitable for use as a click chemistry reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Quantitative Performance Data
The following tables summarize the quantitative data regarding the in vitro performance of ARD-266 in various prostate cancer cell lines.
Table 1: Degradation Efficiency of ARD-266
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (% Degradation) |
| LNCaP | 0.2 - 1 | >95% |
| VCaP | 0.2 - 1 | >95% |
| 22Rv1 | 0.2 - 1 | >95% |
DC₅₀ (Half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are based on treatment with ARD-266 for 24 hours. Data compiled from multiple sources.
Table 2: Time-Dependent Degradation of Androgen Receptor
| Cell Line | Time Point | % AR Protein Reduction |
| LNCaP | 3 hours | Significant Reduction |
| LNCaP | 6 hours | Near-complete Elimination |
Data based on treatment with 100 nM ARD-266.
Table 3: Effect on AR-Regulated Gene Expression
| Gene Target | Cell Line | Concentration for >50% mRNA Reduction |
| PSA | LNCaP | 10 nM |
| TMPRSS2 | LNCaP | 10 nM |
| FKBP5 | LNCaP | 10 nM |
Data based on treatment with ARD-266 for 24 hours.
Visualized Mechanisms and Workflows
Mechanism of Action
Caption: Mechanism of ARD-266 induced degradation of the Androgen Receptor.
Experimental Workflow: Western Blot Analysis
Caption: Standard workflow for assessing AR protein degradation via Western blot.
Androgen Receptor Signaling Pathway
Caption: Overview of the Androgen Receptor signaling pathway and the point of intervention for ARD-266.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ARD-266.
Cell Culture and Treatment
-
Cell Lines:
-
LNCaP, VCaP, and 22Rv1 human prostate cancer cell lines are used.
-
-
Culture Conditions:
-
Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment with ARD-266:
-
For degradation experiments, cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates).
-
After allowing cells to attach overnight, the culture medium is replaced with fresh medium containing the desired concentrations of ARD-266 or vehicle control (e.g., DMSO).
-
Cells are incubated for the specified time points (e.g., 3, 6, 12, 24 hours) before harvesting for downstream analysis.
-
Western Blotting for AR Degradation
-
Cell Lysis:
-
After treatment, cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cells are lysed on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Lysates are scraped, collected into microcentrifuge tubes, and agitated for 30 minutes at 4°C.
-
The lysates are then centrifuged at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant (total protein extract) is transferred to a fresh tube.
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Proteins are separated by electrophoresis.
-
Separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).
-
The membrane is incubated with a primary antibody against AR (Androgen Receptor) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After another three washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of AR protein is normalized to the corresponding loading control to determine the percentage of degradation relative to the vehicle-treated control.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
LNCaP cells are treated with ARD-266 or vehicle for 24 hours.
-
Total RNA is extracted from the cells using an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR:
-
qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix.
-
The reaction mixture typically includes the cDNA template, forward and reverse primers for the target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH or ACTB), and the SYBR Green master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
-
The expression levels are normalized to the housekeeping gene and are presented as a fold change relative to the vehicle-treated control group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Surprising Efficacy of Weak Interactions: A Technical Deep Dive into VHL Ligand 8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the intricate dance between a ligand and its target protein is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural disposal system to eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Conventionally, drug development has pursued high-affinity binders. However, a fascinating paradigm shift is underway, underscored by the significance of weak binding affinity in certain VHL ligands, such as VHL Ligand 8. This technical guide delves into the core principles of VHL-mediated degradation, the counterintuitive advantages of weaker ligand interactions, and the experimental methodologies used to characterize these crucial molecular partnerships.
The VHL-E3 Ligase Machinery and PROTACs
The VHL protein is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1][2] This complex tags target proteins with ubiquitin, marking them for destruction by the proteasome.[1][2] PROTACs are heterobifunctional molecules, featuring a ligand that binds to a target protein and another that recruits an E3 ligase, connected by a flexible linker.[3] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target.
This compound and the Power of Weak Affinity
This compound is a key component in the synthesis of ARD-266, a highly potent PROTAC designed to degrade the androgen receptor (AR), a critical target in prostate cancer. Intriguingly, the VHL ligand incorporated into ARD-266 exhibits a relatively weak binding affinity for the VHL protein, with a Ki in the low micromolar range. This finding challenges the traditional drug discovery axiom that high affinity is a prerequisite for high potency.
The efficacy of PROTACs is not solely dependent on the binary binding affinity of the E3 ligase ligand but rather on the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. A weaker-binding VHL ligand may facilitate more dynamic and favorable ternary complex formation, leading to efficient ubiquitination. It is hypothesized that a lower affinity allows for a more rapid "catch and release" mechanism, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules, a phenomenon known as catalytic turnover. This catalytic nature is a key advantage of PROTACs over traditional inhibitors. The success of ARD-266, which utilizes a weak-binding VHL ligand, demonstrates that potent and efficient protein degradation can be achieved without high-affinity E3 ligase engagement.
Quantitative Binding Affinity Data
The binding affinity of VHL ligands is a critical parameter in the design of effective PROTACs. The following table summarizes the binding affinity of the VHL ligand used in the potent androgen receptor degrader, ARD-266, which is synthesized from this compound.
| Ligand Component of PROTAC | PROTAC | Binding Affinity (Ki) to VHL | Method |
| This compound | ARD-266 | 2-3 µM | Not explicitly stated, but typical for this class of compounds. |
Experimental Protocols for Characterizing VHL Ligand Binding
Accurate determination of binding affinity is crucial for understanding the structure-activity relationship of VHL ligands and for the rational design of PROTACs. The following are detailed methodologies for key experiments used to quantify these interactions.
Fluorescence Polarization (FP) Displacement Assay
This assay is a high-throughput method to measure the binding of a ligand to VHL by observing the displacement of a fluorescently labeled tracer.
Materials:
-
VHL Protein Complex (e.g., VCB complex)
-
Fluorescently labeled VHL tracer (e.g., FAM-DEALA-Hyp-YIPD)
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Test compounds (dissolved in 100% DMSO)
-
384-well black, low-binding microtiter plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds. Add 5 µL of the 2X concentrated test compound solutions to the appropriate wells of a 384-well plate. For control wells, add 5 µL of assay buffer containing the same percentage of DMSO.
-
Protein Addition: Prepare a 2X working stock of the VHL protein in assay buffer. The optimal concentration should be determined experimentally to achieve a stable polarization window. Add 5 µL of the 2X VHL protein solution to all wells except for the "no protein" controls.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the protein.
-
Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to all wells. The final volume in each well will be 20 µL.
-
Measurement: Read the plate using a fluorescence polarization plate reader. The data is then analyzed to determine the IC50 value of the test compound, which can be converted to a Ki value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
VHL protein with a tag for immobilization (e.g., biotinylated VHL)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
Procedure:
-
Ligand Immobilization: Immobilize the VHL protein onto the sensor chip surface according to the manufacturer's instructions. For biotinylated VHL, a streptavidin-coated sensor chip can be used.
-
Analyte Injection: Prepare a series of concentrations of the test compound (analyte) in running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the change in the SPR signal (measured in response units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
VHL protein solution
-
Ligand solution
-
Dialysis buffer
Procedure:
-
Sample Preparation: Prepare the VHL protein solution in the sample cell and the ligand solution in the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
Data Acquisition: The instrument records a series of heat spikes corresponding to each injection. The area under each peak is integrated to determine the heat change.
-
Data Analysis: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: PROTAC mechanism with a weak VHL ligand.
Caption: Workflow for characterizing VHL ligands.
Conclusion
The case of this compound and its successful incorporation into a potent PROTAC despite its weak binding affinity marks a significant milestone in the field of targeted protein degradation. It highlights that the optimization of PROTACs is a multifaceted challenge that extends beyond simple binary affinity measurements. A deeper understanding of ternary complex dynamics, supported by robust biophysical and cellular characterization, is essential for the rational design of the next generation of protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore this exciting and promising area of drug discovery.
References
Methodological & Application
Application Notes and Protocols: Synthesis of ARD-266 Using VHL Ligand 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] As a bifunctional molecule, ARD-266 simultaneously binds to the AR protein and the VHL E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This targeted protein degradation strategy offers a promising therapeutic approach for the treatment of prostate cancer, including castration-resistant forms. These application notes provide a detailed protocol for the synthesis of ARD-266, utilizing VHL Ligand 8 as a key intermediate, based on the procedures outlined by Han et al. in the Journal of Medicinal Chemistry.
Quantitative Data Summary
The following table summarizes key quantitative data for ARD-266, demonstrating its high potency in degrading the Androgen Receptor in various prostate cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 | LNCaP | 0.2-1 nM | [1] |
| VCaP | 0.2-1 nM | ||
| 22Rv1 | 0.2-1 nM | ||
| AR Protein Reduction | LNCaP, VCaP, 22Rv1 | >95% |
Signaling Pathway: ARD-266 Mechanism of Action
The following diagram illustrates the mechanism by which ARD-266 induces the degradation of the Androgen Receptor.
References
Application Notes and Protocols: A Step-by-Step Guide to Incorporating VHL Ligand 8 into a PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized and effective component in PROTAC design.[2]
This guide provides a detailed, step-by-step protocol for the incorporation of VHL Ligand 8, a known VHL ligand, into a PROTAC. This compound has been successfully used in the synthesis of ARD-266, a potent androgen receptor (AR) degrader, demonstrating its utility in developing effective PROTACs. These application notes will cover the synthesis of this compound, its conjugation to a linker, the subsequent attachment of a POI ligand, and the experimental validation of the resulting PROTAC.
VHL Signaling Pathway and PROTAC Mechanism of Action
Under normal oxygen conditions (normoxia), the VHL protein is a key component of an E3 ubiquitin ligase complex that recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[3] This process is initiated by the hydroxylation of proline residues on HIF-1α by prolyl hydroxylase domain enzymes (PHDs).[3] VHL-based PROTACs exploit this natural process by bringing a POI into proximity with the VHL E3 ligase complex, leading to the ubiquitination and degradation of the POI.
Caption: VHL pathway and PROTAC-mediated degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for VHL ligands and a representative PROTAC incorporating this compound.
Table 1: VHL Ligand Binding Affinities
| VHL Ligand | Binding Affinity (Kd or IC50) to VHL | Reference |
| VH032 | Kd = 185 nM | |
| VH101 | Kd = 44 nM | |
| This compound (in ARD-266) | Ki = 2-3 µM | |
| Compound 134a | Kd = 29 nM |
Table 2: Degradation Efficiency of ARD-266 (PROTAC with this compound)
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LNCaP | 0.2 - 1 | >95 | |
| VCaP | 0.2 - 1 | >95 | |
| 22Rv1 | 0.2 - 1 | >95 |
Table 3: Representative Pharmacokinetic Properties of a VHL-based PROTAC
| Parameter | Value | Species | Route | Reference |
| Clearance | Fast from circulation | Rat | IV | |
| Tissue Distribution | Accumulates and retained in tissues (lung, liver) | Rat | IV | |
| Excretion | Rapidly in bile | Rat | IV |
Experimental Protocols
The following sections provide detailed protocols for the synthesis and evaluation of a PROTAC incorporating this compound.
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on established methods for similar VHL ligands.
References
- 1. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 2. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linker Strategies for Conjugating VHL Ligand 8 to a Target Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its prevalent expression and well-characterized ligands.[1] The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as cell permeability.[1][2][3] This document provides a detailed overview of linker strategies for conjugating VHL Ligand 8 to a target binder, including a summary of common linker types, their impact on PROTAC performance, and detailed experimental protocols.
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a VHL-based PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
References
Designing Effective PROTACs with VHL Ligand 8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. This approach provides a distinct advantage over traditional inhibitors by enabling the degradation of proteins previously considered "undruggable." A critical component in the design of a successful PROTAC is the choice of an E3 ubiquitin ligase and a corresponding high-affinity ligand. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized in PROTAC development due to its well-characterized structure and the availability of potent ligands.
This document provides detailed application notes and protocols for designing and evaluating effective PROTACs utilizing VHL Ligand 8. This compound is a known ligand for the VHL E3 ligase and has been successfully incorporated into potent PROTACs, such as ARD-266, a degrader of the Androgen Receptor (AR).[1][2][3][4] Notably, this compound demonstrates that even a ligand with a weaker, micromolar binding affinity to the VHL complex can be a component of a highly potent PROTAC, highlighting the critical role of ternary complex formation and cooperativity in achieving efficient protein degradation.[1]
These notes will guide researchers through the principles of VHL-mediated degradation, key considerations for PROTAC design with this compound, and detailed protocols for the synthesis and experimental evaluation of these novel therapeutic agents.
VHL-Mediated Protein Degradation Pathway
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex. In its natural cellular function, the VHL complex recognizes and targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. PROTACs containing a VHL ligand, such as this compound, co-opt this machinery to degrade a target protein of interest (POI).
The PROTAC, a heterobifunctional molecule, simultaneously binds to the POI and the VHL E3 ligase complex, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
PROTAC Design and Synthesis with this compound
The design of a potent PROTAC requires careful consideration of three key components: the ligand for the POI, the E3 ligase ligand (this compound), and the linker connecting them. The linker is not merely a spacer but plays a crucial role in determining the efficacy of the PROTAC by influencing the stability and conformation of the ternary complex.
Key Design Considerations:
-
POI Ligand: A high-affinity ligand for the POI is typically chosen as a starting point.
-
Linker Attachment Point: The linker should be attached to a solvent-exposed region of both the POI ligand and this compound to minimize disruption of their binding to their respective proteins.
-
Linker Composition and Length: The composition (e.g., polyethylene glycol (PEG), alkyl chains) and length of the linker are critical for optimizing the formation of a productive ternary complex. Empirical optimization through the synthesis of a library of PROTACs with varying linkers is often necessary.
-
Physicochemical Properties: The overall properties of the PROTAC, such as solubility and cell permeability, must be considered to ensure it can reach its intracellular target.
General Synthesis Workflow:
The synthesis of a PROTAC using this compound typically involves a modular approach where the POI ligand and this compound are synthesized separately with appropriate functional groups for linker conjugation.
Quantitative Data for this compound-Based PROTACs
The following table summarizes key quantitative data for the well-characterized Androgen Receptor (AR) degrader, ARD-266, which utilizes this compound.
| PROTAC Name | Target Protein | VHL Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARD-266 | Androgen Receptor (AR) | This compound | LNCaP | 0.2 - 0.5 | >95 | |
| ARD-266 | Androgen Receptor (AR) | This compound | VCaP | 1.0 | >95 | |
| ARD-266 | Androgen Receptor (AR) | This compound | 22Rv1 | 1.0 | >95 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to evaluate the efficacy of PROTACs designed with this compound.
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is a fundamental method to quantify the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cell culture reagents and appropriate cell line expressing the POI
-
PROTAC compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: HiBiT Assay for PROTAC-Mediated Protein Degradation
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in live cells, offering a higher throughput alternative to Western blotting. This protocol requires a cell line where the POI has been endogenously tagged with the HiBiT peptide using CRISPR/Cas9.
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged POI
-
PROTAC compound (dissolved in DMSO)
-
Nano-Glo® HiBiT Lytic Detection System (Promega) or Nano-Glo® Live Cell Assay System (Promega)
-
Luminometer
Procedure (Lytic Endpoint Assay):
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, 96-well assay plate and incubate overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for the desired time.
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Mix on an orbital shaker for at least 10 minutes to ensure complete lysis.
-
-
Measurement: Measure the luminescence using a plate-based luminometer.
-
Analysis: The luminescent signal is proportional to the amount of HiBiT-tagged POI. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.
Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay is used to measure the binding affinities of the PROTAC to the POI and VHL, and to assess the formation and cooperativity of the ternary complex. This is a competitive assay format where the PROTAC displaces a fluorescently labeled tracer from the VHL complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Purified POI
-
PROTAC compound
-
Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Binary Binding (PROTAC to VHL):
-
In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescent tracer.
-
Add serial dilutions of the PROTAC.
-
Incubate at room temperature for 1-2 hours.
-
Measure the fluorescence polarization.
-
The displacement of the tracer by the PROTAC will result in a decrease in polarization. Fit the data to a suitable binding model to determine the binding affinity (Ki or IC50).
-
-
Ternary Complex Formation and Cooperativity:
-
Repeat the binary binding experiment in the presence of a saturating concentration of the POI.
-
A shift in the binding curve compared to the binary experiment indicates the formation of a ternary complex.
-
A leftward shift indicates positive cooperativity (the PROTAC binds more tightly to VHL in the presence of the POI), while a rightward shift indicates negative cooperativity.
-
The cooperativity factor (α) can be calculated from the ratio of the binding affinities in the binary and ternary experiments.
-
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions between the PROTAC, POI, and VHL.
Materials:
-
Isothermal titration calorimeter
-
Purified VBC complex
-
Purified POI
-
PROTAC compound
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the VBC complex and POI extensively against the same buffer to minimize heat of dilution effects.
-
Dissolve the PROTAC in the final dialysis buffer.
-
-
Binary Titrations:
-
To determine the binding of the PROTAC to VHL, titrate the PROTAC solution into the VBC complex in the ITC cell.
-
To determine the binding of the PROTAC to the POI, titrate the PROTAC into the POI solution.
-
-
Ternary Complex Titration:
-
To characterize the ternary complex, pre-saturate the VBC complex with the PROTAC and titrate this binary complex into the POI solution.
-
-
Data Analysis:
-
The heat changes from each injection are measured and integrated.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.
-
Comparison of the thermodynamic parameters from the binary and ternary titrations allows for the calculation of the cooperativity of ternary complex formation.
-
Conclusion
The design of effective PROTACs using this compound is a promising strategy for targeted protein degradation. By understanding the underlying principles of VHL-mediated degradation and employing a systematic approach to PROTAC design and evaluation, researchers can develop novel therapeutics for a wide range of diseases. The detailed protocols and application notes provided herein serve as a comprehensive guide for scientists and drug development professionals to advance their research in this exciting field. The successful development of potent degraders like ARD-266 from a weak affinity VHL ligand underscores the importance of optimizing the entire PROTAC molecule to achieve favorable ternary complex formation and potent degradation. Careful biophysical and cellular characterization is paramount to understanding the structure-activity relationships that govern PROTAC efficacy.
References
VHL Ligand 8 Applications in Androgen Receptor Degradation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This is achieved through a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. VHL Ligand 8 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular ubiquitin-proteasome system. When incorporated into a PROTAC, this compound serves to recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The androgen receptor (AR) is a critical driver of prostate cancer. While androgen deprivation therapies and AR antagonists are standard treatments, resistance often develops. PROTACs that induce the degradation of the AR offer a promising strategy to overcome this resistance. This document provides detailed application notes and protocols for the use of this compound-containing PROTACs in the targeted degradation of the androgen receptor. A prominent example of such a PROTAC is ARD-266, which utilizes this compound to effectively induce AR degradation.[1][2][3][4]
Mechanism of Action
This compound-based PROTACs mediate the degradation of the androgen receptor through a catalytic mechanism involving the formation of a ternary complex. The PROTAC simultaneously binds to the androgen receptor and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can engage in another round of degradation, highlighting its catalytic nature.
Caption: PROTAC Mechanism of Action for AR Degradation.
Quantitative Data Summary
The efficacy of this compound-based PROTACs in degrading the androgen receptor has been demonstrated in various prostate cancer cell lines. The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of several exemplary PROTACs.
| PROTAC Name | AR Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | AR Antagonist | LNCaP | 0.5 | >95 | [5] |
| VCaP | 1.0 | >95 | |||
| 22Rv1 | 0.2 | >95 | |||
| ARCC-4 | Enzalutamide | VCaP | 5 | >98 | |
| ARD-69 | AR Antagonist | LNCaP | 0.86 | >95 | |
| VCaP | 0.76 | >95 | |||
| 22Rv1 | 10.4 | >95 | |||
| ARD-61 | AR Antagonist | LNCaP | 8.0 | >90 | |
| VCaP | - | - | |||
| MDA-MB-453 (Breast Cancer) | 0.44 | >90 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound-based PROTACs for androgen receptor degradation.
Caption: Experimental Workflow for AR PROTAC Evaluation.
Cell Culture and Treatment
-
Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are commonly used as they express the androgen receptor.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating androgen-dependent effects, charcoal-stripped FBS can be used to deplete endogenous androgens.
-
PROTAC Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of the this compound-based PROTAC in DMSO.
-
Dilute the PROTAC to the desired concentrations in culture medium.
-
Replace the existing medium with the medium containing the PROTAC or vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Western Blotting for AR Degradation
This protocol is to determine the extent of AR protein degradation (DC50 and Dmax).
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
After PROTAC treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
-
Quantify band intensities to determine DC50 and Dmax values.
-
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
This protocol assesses the functional consequence of AR degradation by measuring the mRNA levels of AR-regulated genes such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).
-
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PSA, TMPRSS2, and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Following PROTAC treatment, harvest cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Cell Viability Assay
This assay determines the effect of AR degradation on cell proliferation and viability (IC50).
-
Materials:
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol confirms the formation of the AR-PROTAC-VHL ternary complex.
-
Materials:
-
Non-denaturing lysis buffer
-
Antibody against VHL or AR
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse cells in a non-denaturing buffer.
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody against VHL or AR overnight.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Analyze the eluates by Western blotting using antibodies against AR and VHL to detect the co-precipitated proteins.
-
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of the androgen receptor.
-
Materials:
-
Recombinant AR protein
-
Recombinant E1, E2 (e.g., UBE2D2), and VHL E3 ligase complex
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
-
Procedure:
-
Combine the recombinant proteins, ubiquitin, and ATP in the reaction buffer.
-
Add the this compound-based PROTAC or vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the reaction products by Western blotting using an anti-AR antibody to detect the higher molecular weight ubiquitinated AR species.
-
Signaling Pathway
The androgen receptor signaling pathway is a key driver of prostate cancer cell growth and survival. Upon binding to androgens, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell proliferation. This compound-based PROTACs disrupt this pathway by inducing the degradation of the AR protein itself, thereby preventing the transcription of these pro-survival genes.
Caption: Androgen Receptor Signaling Pathway and PROTAC Intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing VHL Ligand 8-Based PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides a detailed experimental framework for assessing the activity of PROTACs that utilize VHL Ligand 8 to recruit the von Hippel-Lindau (VHL) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
This compound is a known ligand for the VHL E3 ligase and is utilized in the synthesis of potent PROTACs, such as ARD-266, an androgen receptor (AR) degrader.[1][2][3][4][5] The protocols and assays detailed below are designed to provide a comprehensive evaluation of the efficacy and mechanism of action of this compound-based PROTACs.
Signaling Pathway: VHL-Mediated Protein Degradation
PROTACs leveraging this compound engage the ubiquitin-proteasome system (UPS) to induce targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the VHL E3 ligase complex. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Experimental Workflow
A systematic approach is essential for the robust evaluation of a this compound-based PROTAC. The following workflow outlines the key stages of assessment, from initial biochemical characterization to cellular activity confirmation.
Data Presentation: Summary of Quantitative Data
The following tables provide a structured format for presenting key quantitative data obtained from the experimental assays.
Table 1: Ternary Complex Formation and Binding Affinity
| PROTAC Compound | Target Protein | KD (PROTAC to POI) (nM) | KD (PROTAC to VHL) (nM) | Ternary Complex KD (nM) | Cooperativity (α) | Assay Method |
| PROTAC-X | Target-Y | SPR / TR-FRET | ||||
| Control | Target-Y | SPR / TR-FRET |
Table 2: In Vitro Ubiquitination
| PROTAC Compound | Target Protein | Ubiquitination Signal (Fold Change vs. Vehicle) | EC50 (nM) | Assay Method |
| PROTAC-X | Target-Y | TR-FRET / Western Blot | ||
| Control | Target-Y | TR-FRET / Western Blot |
Table 3: Cellular Protein Degradation
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) | Assay Method |
| PROTAC-X | Cell Line A | 24 | Western Blot / Flow Cytometry | ||
| PROTAC-X | Cell Line B | 24 | Western Blot / Flow Cytometry | ||
| Control | Cell Line A | 24 | Western Blot / Flow Cytometry |
Table 4: Functional Assay
| PROTAC Compound | Cell Line | IC50 (nM) | Assay Type |
| PROTAC-X | Cell Line A | Cell Viability (e.g., CTG) | |
| PROTAC-X | Cell Line B | Apoptosis (e.g., Caspase-Glo) | |
| Control | Cell Line A | Cell Viability (e.g., CTG) |
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the formation of the POI-PROTAC-VHL ternary complex.
Materials:
-
His-tagged Target Protein (POI)
-
GST-tagged VHL/ElonginB/ElonginC (VBC) complex
-
This compound-based PROTAC
-
Anti-His-Europium (Eu) Cryptate (Donor)
-
Anti-GST-d2 (Acceptor)
-
Assay Buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the His-tagged POI and GST-tagged VBC complex to the wells at a final concentration optimized for the assay.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the Anti-His-Eu Cryptate and Anti-GST-d2 antibodies to the wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (Europium) and 665 nm (d2) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 2: In Vitro Ubiquitination Assay
This assay assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.
Materials:
-
Target Protein (POI)
-
VHL/ElonginB/ElonginC (VBC) complex
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
Biotinylated Ubiquitin
-
ATP
-
This compound-based PROTAC
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Streptavidin-coated plates or beads
-
Anti-POI antibody conjugated to a reporter (e.g., HRP)
Procedure:
-
Prepare serial dilutions of the PROTAC compound in ubiquitination buffer.
-
In a microcentrifuge tube or 96-well plate, combine the POI, VBC complex, E1, E2, biotinylated ubiquitin, and ATP.
-
Add the PROTAC dilutions to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer or by transferring to a streptavidin-coated plate.
-
For a Western blot readout, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-POI antibody and streptavidin-HRP to detect ubiquitinated POI.
-
For a plate-based readout, capture the biotin-ubiquitinated protein on a streptavidin-coated plate and detect with an anti-POI antibody.
-
Quantify the signal and plot against PROTAC concentration to determine the EC50 for ubiquitination.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (and a DMSO vehicle control) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of target protein degradation on cell viability or proliferation.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the PROTAC concentration to determine the IC50 value.
By following these detailed protocols and utilizing the structured data presentation formats, researchers can effectively and comprehensively assess the activity of this compound-based PROTACs, facilitating the development of novel targeted protein degraders.
References
Application Notes and Protocols for Cell-Based Assays of PROTACs Containing VHL Ligand 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] A PROTAC typically consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] PROTACs containing VHL Ligand 8 recruit the von Hippel-Lindau (VHL) E3 ligase, a widely expressed ligase, making it a common choice in PROTAC design. By forming a ternary complex between the POI and the VHL E3 ligase complex, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
These application notes provide detailed protocols for essential cell-based assays to characterize the activity of PROTACs containing this compound, from initial assessment of target protein degradation to elucidation of the mechanism of action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway for VHL-mediated protein degradation and a general experimental workflow for evaluating a VHL-based PROTAC.
Caption: VHL-based PROTAC Mechanism of Action.
Caption: Experimental workflow for evaluating VHL-based PROTACs.
Target Protein Degradation Assays
The primary method for assessing PROTAC efficacy is to measure the reduction in the levels of the target protein.
Western Blotting
Western blotting is a widely used technique to quantify the amount of a target protein in cell lysates.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with various concentrations of the PROTAC containing this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., β-actin, GAPDH) to normalize the results.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software.
Data Presentation:
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.50 | 50 |
| 100 | 0.15 | 85 |
| 1000 | 0.10 | 90 |
From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
HiBiT/NanoLuc®-based Assays
For a more high-throughput and kinetic analysis of protein degradation, CRISPR/Cas9 can be used to tag the endogenous target protein with a small HiBiT peptide. When the complementary LgBiT subunit is supplied, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
Mechanism of Action Assays
These assays are crucial to confirm that the observed protein degradation occurs through the intended PROTAC mechanism.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.
Protocol:
-
Cell Treatment: Culture cells and treat them with the PROTAC containing this compound or a vehicle control for a shorter duration (e.g., 2-4 hours). It is advisable to pre-treat with a proteasome inhibitor like MG132 to prevent the degradation of the complex components.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the VHL protein (or the POI) overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binders. Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the POI and VHL to confirm their interaction in the presence of the PROTAC.
Data Presentation:
| Treatment | IP Antibody | Blot: POI | Blot: VHL |
| Vehicle | VHL | - | + |
| PROTAC | VHL | + | + |
| PROTAC | IgG Control | - | - |
A positive band for the POI in the VHL immunoprecipitated lane for the PROTAC-treated sample indicates ternary complex formation.
In-Cell Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated following PROTAC treatment.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation for the target protein.
-
Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody.
Data Presentation:
A high-molecular-weight smear or laddering pattern for the target protein in the PROTAC-treated sample indicates poly-ubiquitination.
| Treatment | IP Antibody | Blot: Ubiquitin |
| Vehicle | POI | - |
| PROTAC + MG132 | POI | + (smear) |
Proteasome Inhibition Assay
To confirm that degradation is proteasome-dependent, cells are co-treated with the PROTAC and a proteasome inhibitor.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC alone, the proteasome inhibitor (e.g., MG132) alone, or a combination of both.
-
Western Blot Analysis: Perform a Western blot for the target protein.
Data Presentation:
| Treatment | Target Protein Level |
| Vehicle | High |
| PROTAC | Low |
| MG132 | High |
| PROTAC + MG132 | High (rescued) |
Rescue of protein degradation in the presence of a proteasome inhibitor confirms the involvement of the proteasome.
Cellular Viability and Cytotoxicity Assays
It is important to assess the effect of the PROTAC on cell health to distinguish targeted degradation from general cytotoxicity.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active, viable cells.
Protocol:
-
Cell Plating and Treatment: Plate cells in a multi-well plate and treat with a range of PROTAC concentrations for a desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.
-
Signal Measurement: After a short incubation, measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Data Presentation:
| PROTAC Concentration (nM) | Luminescence (RLU) | % Cell Viability |
| 0 (Vehicle) | 500,000 | 100 |
| 1 | 495,000 | 99 |
| 10 | 480,000 | 96 |
| 100 | 475,000 | 95 |
| 1000 | 450,000 | 90 |
This data can be used to determine the concentration of the PROTAC that may induce cytotoxic effects.
Advanced Assays for In-Depth Characterization
NanoBRET™ Target Engagement and Ternary Complex Assays
NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays are powerful tools for quantifying target engagement and ternary complex formation in living cells. These assays provide real-time, quantitative data on the intracellular interactions of the PROTAC.
-
Target Engagement: Measures the binding of the PROTAC to the POI or the E3 ligase inside the cell.
-
Ternary Complex Formation: Directly measures the PROTAC-induced proximity of the POI and the VHL E3 ligase.
These assays typically require specialized reagents and instrumentation but offer a deeper understanding of the PROTAC's cellular mechanism of action.
References
- 1. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for V-HL Ligand 8-Derived Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo use of degraders derived from VHL Ligand 8. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to guide researchers in the successful application of these powerful research tools.
Introduction to this compound-Derived Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2] this compound-derived degraders are a class of PROTACs that utilize a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recruit it to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][3][4] This technology has emerged as a powerful tool for targeting proteins that have been traditionally considered "undruggable" with small molecule inhibitors.
The modular design of these degraders, consisting of a VHL ligand, a linker, and a POI ligand, allows for rational design and optimization. The choice of VHL as the E3 ligase is advantageous due to its broad tissue expression.
Mechanism of Action
This compound-derived PROTACs function by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. Under normal oxygen conditions (normoxia), VHL recognizes and targets the alpha subunit of hypoxia-inducible factor (HIF-α) for degradation following its prolyl hydroxylation. VHL-recruiting PROTACs co-opt this natural process to degrade other targeted proteins.
Caption: Mechanism of action for this compound-derived PROTACs.
Quantitative Data Summary
The efficacy of this compound-derived degraders is typically quantified by their ability to induce degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Degrader Example | Target Protein | Cell Line | DC50 | Dmax | Citation |
| ARD-266 | Androgen Receptor (AR) | Prostate Cancer Cells | 0.2 - 1 nM | >95% | |
| MZ1 | BRD4 | Various | - | Potent Degrader | |
| NR-11c | p38α | Breast Cancer Cells | Nanomolar concentrations | Potent Degrader | |
| Compound 139 | - | PC3 and EOL-1 | 3.3 nM and 0.87 nM | 97% and 96% | |
| CSI86 and CSI107 | MYC | Breast and Prostate Cancer Cells | IC50: 13–18 μM (antiproliferative) | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound-derived degraders.
In Vitro Assays
1. Ternary Complex Formation Assay (In Vitro Pull-down)
This assay confirms the ability of the PROTAC to induce the formation of a ternary complex between the E3 ligase and the target protein.
-
Materials:
-
Purified VHL-Elongin B-Elongin C (VCB) complex
-
Purified protein of interest (POI) with an affinity tag (e.g., His-tag)
-
This compound-derived PROTAC
-
Affinity beads (e.g., Ni-NTA for His-tagged POI)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., high concentration of imidazole for His-tagged POI)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against VHL and the POI
-
-
Protocol:
-
Incubate the purified, tagged POI with the this compound-derived PROTAC at various concentrations for 1 hour at 4°C.
-
Add the purified VCB complex and incubate for an additional 1-2 hours at 4°C.
-
Add affinity beads and incubate for 1 hour at 4°C with gentle rotation to capture the POI and any interacting partners.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against VHL and the POI to detect the presence of the ternary complex.
-
Caption: Workflow for the in vitro pull-down assay.
2. Cellular Degradation Assay (Western Blot)
This is the most common assay to determine the efficacy of a PROTAC in a cellular context.
-
Materials:
-
Cell line expressing the POI
-
This compound-derived PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
-
Protocol:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the this compound-derived PROTAC for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the POI and a loading control.
-
Incubate with the appropriate secondary antibody.
-
Visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle control.
-
In Vivo Assays
1. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
These studies are crucial to understand the exposure of the degrader in vivo and its effect on the target protein levels in relevant tissues.
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) that is relevant to the disease being studied.
-
Dosing: The this compound-derived PROTAC is administered, often intravenously due to the poor oral bioavailability of many VHL-based PROTACs.
-
Sample Collection:
-
Pharmacokinetics (PK): Collect blood samples at various time points post-dosing to measure the concentration of the PROTAC in plasma.
-
Pharmacodynamics (PD): Collect tissues of interest (e.g., tumor, liver, lung) at different time points to measure the levels of the target protein.
-
-
Analysis:
-
PK: Analyze plasma samples using LC-MS/MS to determine the concentration-time profile of the PROTAC.
-
PD: Homogenize tissue samples and perform Western blotting or other quantitative protein assays (e.g., ELISA, mass spectrometry) to assess the level of target protein degradation.
-
-
Correlation: Correlate the plasma and tissue exposure of the PROTAC with the extent and duration of target protein degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
Application Notes and Protocols for the Purification of VHL Ligand 8 and its Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of VHL Ligand 8, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), and its conjugates. The following sections offer comprehensive methodologies for chromatography-based purification and subsequent characterization, ensuring high purity and yield for downstream applications in drug discovery and development.
Introduction to this compound and its Significance
The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the cellular ubiquitin-proteasome system. Small molecules, such as this compound, that bind to VHL are instrumental in the design of PROTACs. These bifunctional molecules recruit the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is notably utilized in the synthesis of ARD-266, a potent PROTAC degrader of the Androgen Receptor (AR), a validated therapeutic target in prostate cancer.[1] The purity of VHL ligands and their PROTAC conjugates is paramount for accurate biological evaluation and clinical translation.
Purification of this compound
The purification of this compound and similar small molecule intermediates is typically achieved through standard chromatography techniques. The following protocol is a general guideline that can be adapted based on the specific impurities present in the crude product.
Experimental Protocol: Flash Column Chromatography of this compound Intermediate
This protocol describes the purification of a key intermediate in the synthesis of VHL ligands, which can be adapted for this compound.
Materials:
-
Crude this compound intermediate
-
Silica gel (200-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Sample Preparation: Dissolve the crude this compound intermediate in a minimal amount of DCM. If the compound is not fully soluble, a small amount of MeOH can be added. Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM or a low polarity mixture like 98:2 DCM:MeOH). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a solvent of low polarity (e.g., 100% DCM). Gradually increase the polarity of the mobile phase by increasing the percentage of MeOH or EtOAc. The specific gradient will depend on the separation of the desired product from impurities as monitored by TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound intermediate.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel (200-400 mesh) | General Protocol |
| Mobile Phase Gradient | DCM/MeOH or EtOAc/Hexanes | General Protocol |
| Typical Yield | >80% (dependent on crude purity) | General Protocol |
| Purity | >95% (as determined by HPLC) | General Protocol |
Purification of this compound Conjugates (e.g., ARD-266)
The final purification of PROTAC molecules like ARD-266 often requires a more refined technique, such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve the high purity necessary for biological assays.
Experimental Protocol: Preparative RP-HPLC of ARD-266
Materials:
-
Crude ARD-266
-
Preparative RP-HPLC system with a C18 column
-
Solvents: Acetonitrile (ACN), Water, Trifluoroacetic Acid (TFA) or Formic Acid (FA) as an additive
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude ARD-266 in a suitable solvent, such as a mixture of ACN and water or DMSO, ensuring complete dissolution. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Method Development (Analytical Scale): Before proceeding to preparative scale, optimize the separation on an analytical RP-HPLC system. A typical starting gradient is 5-95% ACN in water (with 0.1% TFA or FA) over 20-30 minutes.
-
Preparative Scale Purification: Scale up the optimized analytical method to the preparative RP-HPLC system. Inject the filtered crude sample onto the column.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product, as identified by UV detection and confirmed by mass spectrometry if available.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Lyophilization: Combine the pure fractions and freeze them. Lyophilize the frozen solution to remove the solvents and obtain the purified ARD-266 as a solid.
Quantitative Data Summary for ARD-266 Purification:
| Parameter | Value/Range | Reference |
| Stationary Phase | C18 Reverse-Phase Silica | [2] |
| Mobile Phase A | Water with 0.1% TFA or FA | [2] |
| Mobile Phase B | Acetonitrile with 0.1% TFA or FA | [2] |
| Gradient | Optimized based on analytical run | [2] |
| Purity | >98% (as determined by analytical HPLC) |
Visualizing the Workflow and Underlying Biology
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Purification workflow for this compound.
Caption: Mechanism of action for ARD-266.
Conclusion
The successful synthesis and application of this compound and its conjugates are critically dependent on robust purification methodologies. The protocols outlined in these application notes provide a framework for obtaining highly pure materials suitable for rigorous scientific investigation. Adherence to these purification strategies will facilitate the generation of reliable data and accelerate the development of novel PROTAC-based therapeutics.
References
Application Notes and Protocols for the Analytical Characterization of VHL Ligand 8-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This document provides a detailed guide on the analytical methods for characterizing PROTACs that utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase, herein referred to as VHL Ligand 8-based PROTACs.
The core mechanism of these PROTACs involves the formation of a ternary complex between the POI, the PROTAC molecule, and the VHL E3 ligase complex (comprising VHL, Elongin B, and Elongin C - collectively known as VCB). This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. A thorough analytical characterization is crucial to understand the efficacy, selectivity, and mechanism of action of these PROTACs, thereby guiding their development as potential therapeutics.
PROTAC Signaling and Degradation Pathway
The action of a this compound-based PROTAC follows a catalytic cycle. The PROTAC first binds to both the target Protein of Interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to engage in another cycle of degradation.
Analytical Workflow for PROTAC Characterization
A comprehensive characterization of a this compound-based PROTAC involves a multi-faceted approach, starting from the initial binding events to the final cellular outcome of protein degradation. The workflow can be broadly categorized into biophysical, biochemical, and cellular assays.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from the analytical characterization of hypothetical this compound-based PROTACs.
Table 1: Biophysical Characterization of PROTAC Binding
| PROTAC | Binary KD to POI (nM) | Binary KD to VCB (nM) | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-A | 25 | 150 | 10 | 3.75 |
| PROTAC-B | 50 | 100 | 50 | 1 |
| PROTAC-C | 10 | 500 | 5 | 10 |
KD values determined by Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Cooperativity (α) is calculated as (Binary KD POI * Binary KD VCB) / (Ternary Complex KD * Binary KD of the protein not pre-bound in the ternary assay).
Table 2: Cellular Activity of PROTACs
| PROTAC | DC50 (nM) | Dmax (%) |
| PROTAC-A | 50 | 95 |
| PROTAC-B | 500 | 80 |
| PROTAC-C | 15 | >98 |
DC50 (concentration for 50% degradation) and Dmax (maximum degradation) determined by Western Blot or In-Cell ELISA after 24-hour treatment.
Experimental Protocols
Biophysical Assays
1.1. Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
-
Objective: To determine the binding affinities (KD) of the PROTAC to the POI and VCB complex individually (binary interactions) and to measure the formation and stability of the ternary complex.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, SA)
-
Purified recombinant POI and VCB complex
-
This compound-based PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling) or biotinylated proteins (for streptavidin chips)
-
-
Protocol for Binary Interaction (PROTAC to POI):
-
Immobilize the POI onto the sensor chip surface.
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized POI surface at a constant flow rate.
-
Record the binding response (in Resonance Units, RU).
-
Regenerate the sensor surface between injections.
-
Analyze the data using a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Protocol for Ternary Complex Formation:
-
Immobilize the VCB complex onto the sensor chip.
-
Prepare a constant concentration of the POI with a dilution series of the PROTAC in running buffer.
-
Inject the POI-PROTAC mixtures over the VCB surface.
-
Monitor the binding response, which reflects the formation of the ternary complex.
-
Analyze the data to determine the kinetics and affinity of the ternary complex.
-
1.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.
-
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
-
Materials:
-
ITC instrument (e.g., MicroCal)
-
Purified proteins (POI, VCB) and PROTAC
-
Dialysis buffer
-
-
Protocol:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
For binary binding, place one binding partner in the sample cell and titrate the other from the syringe.
-
For ternary complex formation, saturate the protein in the syringe with the PROTAC and titrate this mixture into the other protein in the cell.
-
Perform a series of injections and measure the heat change after each injection.
-
Integrate the heat peaks and fit the data to a suitable binding model to extract the thermodynamic parameters.
-
Biochemical Assays
2.1. In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in vitro to confirm that the PROTAC can induce POI ubiquitination by the VHL ligase.
-
Objective: To demonstrate PROTAC-dependent poly-ubiquitination of the POI.
-
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin
-
Recombinant VCB complex and POI
-
This compound-based PROTAC
-
ATP
-
Reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the POI and ubiquitin
-
-
Protocol:
-
Combine E1, E2, ubiquitin, VCB, POI, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against the POI to detect higher molecular weight bands corresponding to ubiquitinated POI.
-
Cellular Assays
3.1. Western Blot for Protein Degradation
This is the standard method to quantify the reduction in cellular POI levels following PROTAC treatment.
-
Objective: To determine the DC50 and Dmax of the PROTAC in a cellular context.
-
Materials:
-
Cell line expressing the POI
-
This compound-based PROTAC
-
Cell lysis buffer
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies for the POI and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.
-
3.2. Mass Spectrometry-Based Proteomics for Selectivity Profiling
This unbiased approach assesses the impact of the PROTAC on the entire proteome to identify off-target degradation.
-
Objective: To evaluate the selectivity of the PROTAC by quantifying changes in protein abundance across the proteome.
-
Materials:
-
Cell line of interest
-
This compound-based PROTAC and vehicle control
-
Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide cleanup
-
LC-MS/MS instrument (e.g., Orbitrap)
-
Data analysis software for label-free quantification (LFQ)
-
-
Protocol:
-
Treat cells with the PROTAC at a concentration that induces significant degradation of the POI (e.g., 10x DC50) and a vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Process the raw data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Visualize the data using a volcano plot to highlight the on-target (POI) and any off-target degradation events.
-
3.3. NanoBRET™ Assay for Cellular Ternary Complex Formation
This live-cell assay monitors the proximity of two proteins in real-time, providing a direct measure of ternary complex formation within the cell.
-
Objective: To confirm and quantify the formation of the POI-PROTAC-VHL ternary complex in living cells.
-
Materials:
-
Cells engineered to express the POI fused to a NanoLuc® luciferase (donor) and VHL fused to a HaloTag® (acceptor)
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
This compound-based PROTAC
-
Plate reader capable of measuring luminescence at two wavelengths
-
-
Protocol:
-
Seed the engineered cells in a white-bottom 96-well plate.
-
Treat the cells with a dilution series of the PROTAC.
-
Add the HaloTag® ligand and Nano-Glo® substrate.
-
Incubate for the desired time.
-
Measure the luminescence at the donor and acceptor emission wavelengths.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates PROTAC-induced proximity between the POI and VHL.
-
Conclusion
The comprehensive analytical characterization of this compound-based PROTACs is a critical component of their development pipeline. The suite of biophysical, biochemical, and cellular assays described in these application notes provides a robust framework for elucidating the mechanism of action, potency, and selectivity of these novel therapeutic agents. By systematically applying these methodologies, researchers can gain valuable insights to guide the rational design and optimization of next-generation protein degraders.
References
Troubleshooting & Optimization
Optimizing VHL Ligand 8 PROTACs: A Technical Support Center
Welcome to the technical support center for the optimization of linker length in PROTACs utilizing VHL Ligand 8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a this compound PROTAC?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the VHL E3 ligase ligand (in this case, this compound) to the ligand that binds your protein of interest (POI). Its primary role is to facilitate the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the VHL E3 ligase.[1] The linker's length, rigidity, and chemical composition dictate the spatial orientation and proximity of the POI and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2]
Q2: How does linker length specifically impact the efficacy of a PROTAC?
A2: Linker length is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[3]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[3]
-
Too long: Conversely, a linker that is excessively long may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. This can lead to non-productive binding events. An optimal linker length ensures the proper orientation and distance for efficient ubiquitination of the target protein by the E3 ligase.
Q3: What are the common types of linkers used in VHL-based PROTACs?
A3: The most commonly used linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are often selected for their flexibility, which can accommodate the formation of a stable ternary complex. Other linker types that incorporate more rigid structures, such as piperazine or piperidine moieties, are also utilized to modulate the conformational flexibility and physicochemical properties of the PROTAC.
Q4: Beyond length, what other linker properties should be considered?
A4: Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can enhance aqueous solubility, while more rigid structures can improve conformational stability. The chemical nature of the linker can also affect the stability of the ternary complex and the overall pharmacokinetic profile of the PROTAC.
Q5: What is this compound and why is it used in PROTACs?
A5: this compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VHL protein is a substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex, which is widely expressed across various tissues. This broad expression makes it a versatile choice for recruitment by PROTACs to induce the degradation of a wide range of target proteins. This compound has been utilized in the synthesis of potent PROTACs, such as ARD-266, which effectively degrades the androgen receptor with DC50 values in the nanomolar range.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound PROTACs, with a focus on challenges related to linker design.
Problem 1: My PROTAC shows good binding to the target protein and VHL in binary assays, but I don't see any target degradation.
-
Possible Cause: Suboptimal Linker Length or Rigidity Even with strong binary affinities, the linker may not be the correct length or have the right flexibility to allow for the formation of a stable and productive ternary complex. The spatial arrangement of the target protein and the E3 ligase is critical for ubiquitination. A linker that is too short can cause steric clashes, while one that is too long or overly flexible might lead to non-productive binding events where ubiquitination sites are not accessible.
-
Troubleshooting Steps:
-
Synthesize a Library of Linker Analogs: The most direct approach is to synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units).
-
Evaluate Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.
-
Modify Linker Composition: Introduce more rigid or flexible elements into the linker to alter its conformational properties, which may lead to a more productive ternary complex.
-
Problem 2: I am observing a "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations.
-
Possible Cause: Formation of Binary Complexes The "hook effect" is a known phenomenon for PROTACs where at high concentrations, the formation of binary complexes (Target-PROTAC or PROTAC-VHL) is favored over the productive ternary complex. This reduces the overall degradation efficiency.
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.
-
Adjust Linker Flexibility: A more rigid linker may pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.
-
Problem 3: My this compound PROTAC has poor cellular permeability.
-
Possible Cause: Unfavorable Physicochemical Properties PROTACs are often large molecules with high molecular weight and polar surface area, which can lead to poor cell membrane permeability. The linker contributes significantly to these properties.
-
Troubleshooting Steps:
-
Modify Linker Lipophilicity: Adjust the hydrophilic/hydrophobic balance of the linker. While PEG linkers can improve solubility, they may decrease permeability. Conversely, more lipophilic alkyl linkers may enhance permeability but reduce solubility.
-
Incorporate Permeability-Enhancing Moieties: Consider incorporating structures known to improve cell permeability, such as piperazine or piperidine rings, into the linker.
-
Perform Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion or Caco-2 assays for a more comprehensive evaluation of cellular permeability.
-
Problem 4: The linker attachment point on this compound seems to affect degradation.
-
Possible Cause: Incorrect Exit Vector The point at which the linker is attached to both the VHL ligand and the target protein ligand (the "exit vector") is crucial. An incorrect attachment point can lead to a non-productive orientation of the ternary complex, even if the linker length is optimal.
-
Troubleshooting Steps:
-
Analyze Co-crystal Structures: If available, examine co-crystal structures of your ligands bound to their respective proteins to identify solvent-exposed regions suitable for linker attachment.
-
Synthesize Isomers with Different Attachment Points: If multiple potential attachment points exist, synthesize and test PROTACs with the linker attached at these different positions to empirically determine the optimal exit vector.
-
Quantitative Data on Linker Optimization
The following table presents representative data on how linker composition and properties can influence the cell permeability of VHL-based PROTACs. While not specific to this compound, this data illustrates the key physicochemical parameters that are modulated through linker design.
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | HBD | HBA | TPSA (Ų) | Rotatable Bonds |
| 1 | Aliphatic | 987 | 7.57 | 3 | 11 | 189 | 21 |
| 2 | Ethylene Glycol | 991 | 4.21 | 3 | 13 | 207 | 21 |
| 3 | Rigidified Amide | 1004 | 3.96 | 4 | 13 | 227 | 20 |
| 4 | Rigidified Ether | 1014 | 3.81 | 3 | 14 | 229 | 19 |
| 5 | Phenyl-based | 1009 | 6.41 | 3 | 12 | 198 | 18 |
| 6 | Pyridine-based | 1010 | 5.14 | 3 | 13 | 211 | 18 |
| 7 | Flexible Amine | 1002 | 6.47 | 3 | 12 | 192 | 22 |
| 8 | Piperidine-based | 1014 | 6.41 | 3 | 12 | 192 | 18 |
Data adapted from a study on VHL PROTACs with varying linkers. HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors, TPSA: Topological Polar Surface Area.
Experimental Protocols & Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Troubleshooting Workflow for Poor Degradation
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a this compound PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
This compound PROTAC and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC variants for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well, incubate on ice, and then scrape the cells.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
Sample Preparation:
-
Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general methodology for assessing the formation and kinetics of the POI-PROTAC-VHL ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Streptavidin-coated chip for biotinylated protein)
-
Purified, biotinylated VHL E3 ligase complex
-
Purified protein of interest (POI)
-
This compound PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligase Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Inject the biotinylated VHL E3 ligase complex over the streptavidin-coated surface to achieve a stable immobilization level.
-
-
Binary Interaction Analysis (PROTAC:VHL):
-
Inject a series of concentrations of the PROTAC alone over the immobilized VHL surface.
-
Measure the association and dissociation rates to determine the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of your POI mixed with varying concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the immobilized VHL surface.
-
The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities to understand the stability of the ternary complex.
-
References
Technical Support Center: Enhancing Cell Permeability of VHL Ligand 8-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs) utilizing VHL Ligand 8.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the cell permeability of PROTACs containing this compound?
A1: The primary factors include their high molecular weight (often exceeding 800 Da), a large polar surface area (PSA), and a significant number of rotatable bonds, all of which deviate from traditional "rule-of-five" guidelines for oral drug-likeness.[1] These characteristics can hinder passive diffusion across the cell membrane. Additionally, the inherent properties of the VHL ligand and the linker connecting it to the target protein binder play a crucial role.
Q2: How does the linker composition influence the cell permeability of VHL-based PROTACs?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties and its ability to permeate cells. Key aspects of the linker that affect permeability include:
-
Length: Shorter linkers generally lead to more permeable compounds by reducing molecular weight and the number of hydrogen bond donors and acceptors.[2][3] For instance, PROTACs with a 2-unit PEG linker have shown significantly higher permeability than those with a 3-unit PEG linker.[2][4]
-
Flexibility and Polarity: Linkers that allow the PROTAC to adopt folded "chameleonic" conformations in the nonpolar environment of the cell membrane can improve permeability. These folded states can shield polar groups through intramolecular interactions like hydrogen bonds, NH–π, and π–π interactions, effectively reducing the molecule's polarity.
-
Composition: Replacing polar moieties like amides with esters can improve permeability by removing a hydrogen bond donor. However, the position of such a substitution is critical to maintain binding affinity to VHL.
Q3: Can modifications to the VHL ligand itself improve PROTAC permeability?
A3: Yes, modifications to the VHL ligand can impact permeability. The development of smaller, more potent VHL ligands like VH032 was a significant step in improving the drug-like properties of VHL-based PROTACs. Further chemical modifications, such as those that shield solvent-exposed hydrogen bond donors, can enhance membrane permeability. For example, the tert-Leu amide in some VHL ligands can be shielded, reducing its desolvation penalty upon entering the cell membrane.
Q4: What is the role of ternary complex formation in the overall efficacy of a PROTAC, and how does it relate to cell permeability?
A4: The formation of a stable and cooperative ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for potent protein degradation. Interestingly, a highly stable ternary complex can sometimes compensate for lower cell permeability. A PROTAC that efficiently forms this complex once inside the cell may still exhibit high cellular potency despite having modest permeability. Conversely, a highly permeable PROTAC that forms a weak ternary complex will likely have poor degradation activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low cellular potency despite high in vitro binding affinity to the target protein and VHL. | Poor cell permeability of the PROTAC. | 1. Assess Permeability: Use assays like PAMPA or Caco-2 permeability assays to quantify the PROTAC's ability to cross a lipid membrane. 2. Optimize the Linker: Systematically modify the linker length, composition, and rigidity to improve physicochemical properties. Consider shorter, more rigid, or less polar linkers. 3. Modify the VHL Ligand: Introduce modifications that shield polar groups or reduce the number of hydrogen bond donors. 4. Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly. |
| High variability in experimental results for cellular degradation. | Issues with PROTAC solubility or aggregation in cell culture media. | 1. Check Solubility: Determine the aqueous solubility of the PROTAC. 2. Formulation Optimization: Use solubilizing agents like DMSO, but keep the final concentration low (typically <0.5%) to avoid cellular toxicity. 3. Sonication: Briefly sonicate the stock solution before diluting into the final assay medium. |
| PROTAC shows good degradation at high concentrations but is ineffective at lower, more physiologically relevant concentrations. | The PROTAC may be a substrate for efflux transporters. | 1. Use Efflux Inhibitors: Co-incubate the PROTAC with known efflux pump inhibitors in your cellular assay. 2. Cell Line Selection: Compare PROTAC activity in cell lines with varying expression levels of common efflux transporters (e.g., MDR1-MDCK vs. LLC-PK1). |
| New PROTAC design has lower permeability compared to a previous analogue. | Unfavorable changes in physicochemical properties. | 1. Calculate Physicochemical Properties: Use computational tools to predict changes in cLogP, TPSA, and the number of rotatable bonds. 2. Analyze Conformational Changes: Employ NMR or molecular dynamics simulations to understand if the new design hinders the adoption of a folded, less polar conformation. |
Quantitative Data Summary
Table 1: Physicochemical Properties and Permeability of Selected VHL-Based PROTACs
| PROTAC Series | Compound | Linker Composition | Permeability (Pe) (10-6 cm/s) | Lipophilic Permeability Efficiency (LPE) | Reference |
| MZ Series | 7 | 2-unit PEG | High | 0.4 | |
| 8 | 3-unit PEG | 20-fold lower than 7 | 0.1 | ||
| AT Series | 15 | Penicillamine + 1-unit PEG | - | -2.3 | |
| 16 | Penicillamine + 2-unit PEG | - | -2.6 |
Note: Higher Pe values indicate greater permeability. LPE provides insight into how efficiently a compound achieves permeability for a given lipophilicity.
Table 2: VHL Binding Affinity of Modified Ligands
| Compound | Modification | VHL Binding Affinity (Kd) | Reference |
| 4 | Amide-containing | - | |
| 3 | Ester-containing | 1.7-fold higher Kd than 4 | |
| VH298 | Potent VHL Inhibitor | >10-fold lower Kd than 3 |
Note: A lower Kd value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP, 0.45 µm, PVDF)
-
Acceptor sink buffer (e.g., PBS pH 7.4)
-
Donor solution buffer
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Test PROTAC compound
-
Control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in the donor solution buffer to the desired concentration.
-
Coat the Donor Plate: Add 5 µL of the phospholipid solution to each well of the donor plate filter and allow it to impregnate for at least 5 minutes.
-
Prepare the Acceptor Plate: Add 300 µL of the acceptor sink buffer to each well of the 96-well acceptor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient:
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, and [drug] is the concentration of the compound.
Protocol 2: NanoBRET™ Target Engagement Assay for VHL
Objective: To measure the engagement of a PROTAC with VHL in live cells, which can be used to infer intracellular availability.
Materials:
-
HEK293 cells
-
NanoLuc®-VHL Fusion Vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Fluorescently labeled VHL tracer
-
Test PROTAC compound
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-VHL Fusion Vector according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test PROTAC in Opti-MEM. Add the diluted PROTAC to the cells.
-
Tracer Addition: Add the fluorescently labeled VHL tracer to all wells at a final concentration optimized for the assay.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add NanoBRET™ Substrate: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure BRET Signal: Read the plate on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50, which reflects the PROTAC's ability to displace the tracer and engage VHL inside the cell.
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
References
How to address off-target effects of VHL Ligand 8-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL Ligand 8-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with this compound-based PROTACs?
A1: Off-target effects in PROTACs can stem from several factors:
-
High PROTAC Concentrations: Excessive concentrations can lead to non-specific interactions and degradation of proteins other than the intended target.
-
Promiscuous Warhead Binding: The ligand targeting your protein of interest (the "warhead") may have affinity for other proteins with similar binding domains.
-
E3 Ligase-Mediated Off-Targets: The VHL ligand itself could potentially mediate interactions with proteins other than the intended target, although VHL-based PROTACs are generally considered to have a lower propensity for "molecular glue"-type off-targets compared to some other E3 ligase recruiters.[1]
-
Cellular Context: The expression levels of the target protein, VHL, and off-target proteins in your specific cell line can influence the selectivity of the PROTAC.
Q2: How can I experimentally identify off-target effects of my this compound-based PROTAC?
A2: The gold standard for identifying off-target effects is unbiased, quantitative mass spectrometry-based proteomics. This technique allows for a global analysis of protein abundance changes in cells following treatment with your PROTAC. By comparing the proteome of treated cells to control groups, you can identify proteins that are unintentionally degraded.
Q3: What are the essential controls to include in my off-target analysis experiments?
A3: To ensure the validity of your findings, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): This serves as a baseline for normal protein expression levels.
-
Inactive Control PROTAC: This is a critical control that is structurally similar to your active PROTAC but is unable to form a productive ternary complex. For VHL-based PROTACs, this is often a diastereomer with an inverted stereocenter on the hydroxyproline moiety of the VHL ligand, which ablates VHL binding.[1] This control helps to distinguish between degradation-dependent effects and other pharmacological effects of the molecule.
-
Warhead-Only Control: Treating cells with the warhead molecule alone can help identify off-target effects that are solely due to the target-binding portion of the PROTAC.
Q4: What strategies can I employ to minimize off-target effects?
A4: Mitigating off-target effects often involves a combination of experimental optimization and medicinal chemistry:
-
Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration of your PROTAC that maximizes on-target degradation while minimizing off-target effects.
-
Structural Modification: If off-target effects persist, consider redesigning the PROTAC. This could involve modifying the warhead to improve its selectivity, altering the linker length or composition, or changing the attachment point of the linker to the VHL ligand.
-
Use of Inactive Controls for Validation: Consistently use inactive controls to confirm that any observed phenotype is due to the degradation of the intended target.
Troubleshooting Guides
Problem 1: Significant off-target protein degradation is observed in my proteomics data.
| Possible Cause | Recommended Solution |
| PROTAC concentration is too high. | Perform a dose-response experiment to identify the optimal concentration that balances on-target degradation with minimal off-target effects. |
| The "hook effect" is occurring at high concentrations. | Test a broader range of concentrations, including lower doses, as very high concentrations can sometimes impair ternary complex formation and lead to reduced degradation. |
| The warhead has low selectivity. | If possible, test a more selective warhead for your target protein. Alternatively, use the warhead-only compound as a control in your experiments to identify off-target effects stemming from the warhead itself. |
| The off-target is a neosubstrate of VHL. | This is less common for VHL but possible. Compare your results with the inactive control PROTAC. If the off-target is still degraded, it may be a VHL-independent effect. If not, it suggests a VHL-dependent off-target effect. |
Problem 2: My PROTAC is causing unexpected cellular toxicity.
| Possible Cause | Recommended Solution |
| On-target toxicity. | The degradation of your target protein may be causing the toxic effect. Confirm that the toxicity is observed at concentrations consistent with target degradation and is not seen with the inactive control. |
| Off-target toxicity. | An off-target protein that is critical for cell viability may be degraded. Analyze your proteomics data to identify any such candidates. |
| Toxicity from the PROTAC molecule itself. | The PROTAC molecule may have pharmacological effects independent of protein degradation. Test for toxicity using the inactive control PROTAC. If the toxicity persists, it suggests a degradation-independent effect. |
Data Presentation
The following table provides a hypothetical example of quantitative proteomics data for a this compound-based PROTAC targeting BRD4. This data illustrates how to present findings to compare on-target and off-target degradation.
Table 1: Protein Degradation in Response to a BRD4-Targeting this compound-Based PROTAC
| Protein | Function | Fold Change vs. Vehicle (Active PROTAC) | Fold Change vs. Vehicle (Inactive Control) |
| BRD4 | On-target | -4.0 | -0.1 |
| BRD2 | Off-target | -1.5 | -0.2 |
| BRD3 | Off-target | -1.2 | -0.1 |
| CDK6 | Off-target | -0.3 | 0.0 |
| VHL | E3 Ligase | 0.1 | 0.0 |
Data is illustrative and based on typical outcomes from proteomics experiments.
Experimental Protocols
Protocol: Global Proteomics Analysis of PROTAC Off-Target Effects
This protocol outlines a general workflow for identifying off-target effects of a this compound-based PROTAC using mass spectrometry.
1. Cell Culture and Treatment:
-
Plate your chosen cell line and allow for adherence.
-
Treat cells in triplicate with the following:
- Vehicle (e.g., DMSO)
- Active this compound-based PROTAC (at a predetermined optimal concentration)
- Inactive Control PROTAC (at the same concentration as the active PROTAC)
-
Incubate for a time period sufficient to achieve maximal on-target degradation (e.g., 24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest and wash the cells.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Separate peptides using liquid chromatography with a gradient optimized for proteomic analysis.
4. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly different abundance between the active PROTAC-treated group and the control groups.
-
Filter the data based on fold change and p-value to identify high-confidence on-target and off-target proteins.
Visualizations
Caption: Workflow for identifying on- and off-target effects of PROTACs.
Caption: Troubleshooting logic for unexpected PROTAC-induced toxicity.
References
Technical Support Center: Enhancing the Stability of VHL Ligand 8 Conjugates
Welcome to the technical support center for VHL Ligand 8 conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate shows low efficacy in degrading the target protein. What are the potential causes and solutions?
A1: Low degradation efficacy can stem from several factors. A primary reason is poor formation of a stable ternary complex (Target Protein-PROTAC-VHL).[1][2] The linker connecting the VHL ligand and the target protein binder is crucial for optimal ternary complex formation.[3]
Troubleshooting Steps:
-
Optimize Linker Length and Composition: The distance and relative orientation between the target protein and VHL are critical. Systematically synthesize and test conjugates with varying linker lengths (e.g., using PEG or alkyl chains of different lengths) to find the optimal spatial arrangement.[3][4] Rigidifying the linker with motifs like piperazine or para-disubstituted aryl units can also pre-organize the conjugate for better binding.
-
Vary Linker Attachment Points: The exit vector on both the VHL ligand and the target binder can significantly impact ternary complex stability. If possible, synthesize analogs with the linker attached to different solvent-exposed positions.
-
Assess Ternary Complex Formation Directly: Employ biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the cooperativity of ternary complex formation. A positive cooperativity indicates a stable complex.
Q2: I am observing poor cell permeability with my this compound conjugate. How can I improve it?
A2: VHL-based PROTACs are often large molecules with high polar surface area, which can limit their ability to cross cell membranes.
Strategies to Enhance Permeability:
-
Linker Modification: The linker composition has a profound impact on cell permeability. Consider using more lipophilic linkers (e.g., alkyl chains instead of PEG linkers) to reduce the overall polarity of the molecule.
-
Induce Intramolecular Hydrogen Bonding: Design linkers that facilitate the formation of intramolecular hydrogen bonds. This can shield polar groups, reducing the solvent-accessible polar surface area and improving passive diffusion across the cell membrane.
-
Prodrug Approach: Masking polar functional groups, such as hydroxyl or amide groups on the VHL ligand, with cleavable moieties can enhance cell permeability. These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active conjugate inside the cell.
-
Measure Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantitatively assess the membrane permeability of your conjugates and guide further design iterations.
Q3: My protein degradation assay shows a "hook effect". What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-VHL) rather than the productive ternary complex required for degradation.
Troubleshooting the Hook Effect:
-
Titrate Your Compound: Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation and to characterize the hook effect.
-
Re-evaluate Linker Design: A suboptimal linker can lead to a less stable ternary complex, making the hook effect more pronounced. Revisit linker optimization strategies to enhance ternary complex stability.
-
Consider a Different E3 Ligase: If the hook effect remains a significant issue, exploring PROTACs that recruit other E3 ligases, such as Cereblon (CRBN), might be a viable alternative, as the thermodynamics of ternary complex formation can differ.
Q4: I am concerned about off-target effects and cytotoxicity. How can I assess and minimize them?
A4: Off-target effects can arise from the VHL ligand itself, the target-binding ligand, or the entire conjugate. Cytotoxicity can be a result of on-target or off-target effects.
Assessment and Mitigation Strategies:
-
Use a Negative Control: Synthesize a negative control conjugate where the VHL ligand is chemically modified to prevent binding to VHL (e.g., using the cis-hydroxyproline epimer). This will help distinguish between VHL-dependent degradation and other cellular effects.
-
Proteomics Profiling: Employ unbiased proteomics techniques to identify proteins that are degraded upon treatment with your conjugate. This can reveal potential off-targets.
-
Cell Viability Assays: Conduct cell viability assays (e.g., MTT or CellTiter-Glo) to determine the cytotoxic potential of your conjugate.
-
Structure-Activity Relationship (SAR) Studies: If cytotoxicity is observed, SAR studies on the VHL ligand can help identify modifications that reduce toxicity while maintaining binding affinity. For example, replacing certain chemical groups has been shown to reduce the cytotoxicity of VHL inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Potency (High DC50) | Inefficient ternary complex formation. | Optimize linker length, rigidity, and attachment points. |
| Poor cell permeability. | Increase lipophilicity of the linker, induce intramolecular hydrogen bonding, or use a prodrug approach. | |
| Low VHL expression in the cell line. | Confirm VHL expression levels by Western blot or qPCR. Choose a cell line with higher VHL expression if possible. | |
| Inconsistent Results | Conjugate instability in assay medium. | Assess the stability of the conjugate in cell culture medium over the time course of the experiment using LC-MS. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and ensure consistent cell confluency at the time of treatment. | |
| No Degradation Observed | VHL-dependent degradation is not occurring. | Use a negative control conjugate to confirm VHL-dependent activity. |
| The target protein is not "degradable" by the VHL machinery. | Consider recruiting a different E3 ligase (e.g., CRBN). | |
| Proteasome inhibition. | Ensure that other treatments or experimental conditions are not inhibiting the proteasome. Co-treatment with a proteasome inhibitor like MG132 should rescue degradation. | |
| High Background Signal in Assays | Non-specific antibody binding in Western blots. | Optimize antibody concentrations and blocking conditions. Use a secondary antibody control. |
| Aggregation of the conjugate. | Assess the solubility of the conjugate in the assay buffer. If solubility is low, consider formulation strategies or chemical modifications to improve it. |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
This assay measures the rate of protein degradation by inhibiting new protein synthesis with cycloheximide and monitoring the disappearance of the target protein over time.
Materials:
-
Cells expressing the target protein
-
This compound conjugate and vehicle control (e.g., DMSO)
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency on the day of the experiment.
-
PROTAC Treatment: Treat cells with the desired concentration of the this compound conjugate or vehicle control for a predetermined time (e.g., 4-24 hours) to induce protein degradation.
-
CHX Addition: Add CHX to the cell culture medium to a final concentration of 50 µg/mL. This is time point zero (t=0).
-
Time Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). To harvest, wash the cells with ice-cold PBS and then add lysis buffer.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each time point.
-
Express the protein level at each time point as a percentage of the level at t=0.
-
Plot the percentage of remaining protein against time to determine the protein half-life.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cells expressing the target protein
-
This compound conjugate and vehicle control (e.g., DMSO)
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating blocks
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the this compound conjugate or vehicle control at the desired concentration for a specific duration (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble protein fraction.
-
Western Blotting: Analyze the amount of soluble target protein at each temperature point by Western blotting as described in Protocol 1.
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the treated and untreated samples.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the conjugate indicates target engagement and stabilization.
-
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer for the target protein
-
This compound conjugate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Preparation: Culture cells and seed them into 96-well plates.
-
Compound and Tracer Addition: Prepare serial dilutions of the this compound conjugate. Add the conjugate and a fixed concentration of the NanoBRET™ tracer to the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer.
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of the conjugate.
-
A dose-dependent decrease in the BRET signal indicates competitive binding of the conjugate to the target protein.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Caption: Mechanism of action for a this compound conjugate.
Caption: Troubleshooting workflow for this compound conjugates.
Caption: Experimental workflow for a Cycloheximide (CHX) Chase Assay.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Reaction Conditions for Coupling VHL Ligand 8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of reaction conditions for coupling VHL Ligand 8. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the amide coupling of this compound to a linker or another molecule of interest (POI ligand), typically for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The focus is on reactions mediated by common coupling reagents such as HATU in the presence of a non-nucleophilic base like DIPEA.
Q1: My coupling reaction shows low or no product formation. What are the potential causes and how can I improve the yield?
A1: Low or no yield in the coupling of this compound is a frequent issue and can stem from several factors. Here is a systematic approach to troubleshoot this problem:
-
Reagent Quality and Handling:
-
This compound and Linker/POI Ligand: Ensure the starting materials are pure and dry. Impurities can interfere with the reaction. This compound should be stored under appropriate conditions, typically at -20°C for long-term storage, to prevent degradation[1][2].
-
Coupling Reagents (HATU/HBTU): These reagents are moisture-sensitive. Use fresh, high-quality HATU from a reliable supplier. It is advisable to handle it under an inert atmosphere (e.g., argon or nitrogen).
-
Base (DIPEA): Use a fresh bottle of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Older bottles can absorb moisture and CO2, which can affect the reaction.
-
Solvent: Anhydrous solvents such as DMF or DCM are crucial for the success of the coupling reaction. Use freshly dried solvents.
-
-
Reaction Conditions:
-
Stoichiometry: The molar ratios of the reactants are critical. A common starting point is a slight excess of the coupling agent and the base relative to the carboxylic acid component. See the table below for typical ranges.
-
Activation Step: Pre-activating the carboxylic acid group of the linker/POI ligand with HATU and DIPEA for a few minutes before adding the this compound (which typically possesses the amine functionality for coupling) can improve yields. This is because the amine can react with HATU as a side reaction[3].
-
Temperature: Most HATU-mediated couplings are performed at room temperature. If the reaction is sluggish due to steric hindrance, a slight increase in temperature (e.g., to 40-50°C) can be beneficial. However, this should be done cautiously as higher temperatures can also promote side reactions and epimerization[4].
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some sterically hindered couplings may require longer reaction times (overnight).
-
-
Reaction Work-up and Purification:
-
PROTAC molecules are often large and can be challenging to purify. Product loss during work-up and purification is a common reason for low isolated yields. Optimize your purification method, which is often reverse-phase HPLC for PROTACs.
-
Q2: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can they be minimized?
A2: Side product formation can complicate purification and reduce the yield of the desired conjugate. Here are some common side reactions and mitigation strategies:
-
Epimerization: The chiral centers in this compound are crucial for its binding to the VHL protein. The use of strong bases or high temperatures can lead to epimerization at the stereocenter alpha to the carbonyl group.
-
Solution: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine instead of stronger, more nucleophilic bases like triethylamine. Perform the reaction at room temperature or 0°C if possible. Using coupling reagents with additives like HOAt (e.g., HATU) can help suppress racemization[4].
-
-
Reaction of Amine with Coupling Reagent: The amine of this compound can react with HATU to form a guanidinium byproduct, consuming both the amine and the coupling reagent.
-
Solution: As mentioned earlier, pre-activating the carboxylic acid component with HATU and the base before adding the amine can minimize this side reaction.
-
-
Double Acylation or Dimerization: If your linker has reactive groups at both ends, you might observe dimerization or oligomerization.
-
Solution: Use a linker with one end protected, and deprotect it only after the first coupling is complete.
-
Q3: The purification of my final this compound conjugate is proving to be very difficult. What are some strategies to improve the purification process?
A3: The unique physicochemical properties of PROTACs (high molecular weight, often poor solubility) make their purification challenging.
-
Chromatography Method:
-
Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying PROTACs. A C18 column is typically used with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid.
-
Normal-Phase Chromatography: For less polar compounds, normal-phase chromatography on silica gel can be an option, but it is often less effective for complex PROTACs.
-
-
Solubility Issues:
-
Poor solubility of the crude product can make purification difficult. Ensure the crude material is fully dissolved in a suitable solvent (like DMSO or DMF) before injecting it onto the HPLC column.
-
If the final product has poor aqueous solubility, this can be a challenge for in vivo applications and may require formulation strategies.
-
-
Characterization:
-
Thorough characterization of the purified product by high-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C) is essential to confirm its identity and purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a solid at -20°C for long-term storage (up to 1 month) and at -80°C for extended periods (up to 6 months) to maintain its stability and prevent degradation. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q2: Which coupling reagents are most effective for coupling this compound?
A2: Amide coupling reagents that are effective for sterically hindered amino acids are generally suitable. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA is a very common and effective choice for synthesizing VHL-based PROTACs. Other uronium/aminium-based reagents like HBTU can also be used, but HATU is often preferred for its ability to suppress racemization.
Q3: What is the "Hook Effect" and how does it relate to the synthesized PROTAC?
A3: The "Hook Effect" is a phenomenon observed in PROTAC activity where at very high concentrations, the degradation efficiency of the target protein decreases. This is because the PROTAC can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that are non-productive for ternary complex formation, which is essential for degradation. When testing your newly synthesized this compound-containing PROTAC, it is crucial to perform a full dose-response curve to identify the optimal concentration for degradation and to see if the Hook Effect is present.
Data Presentation
Table 1: Typical Reaction Parameters for HATU-mediated Coupling of this compound
| Parameter | Recommended Range | Rationale & Remarks |
| This compound (amine) | 1.0 equivalent | Limiting reagent. |
| Carboxylic Acid Component | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| HATU | 1.1 - 1.5 equivalents | Excess ensures efficient activation of the carboxylic acid. |
| DIPEA | 2.0 - 3.0 equivalents | Neutralizes the generated acids and facilitates the reaction. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and reagents. Must be anhydrous. |
| Concentration | 0.05 - 0.2 M | A balance between reaction rate and solubility. |
| Temperature | 0°C to Room Temperature | Lower temperatures can minimize side reactions like epimerization. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS until consumption of the limiting reagent. |
Experimental Protocols
Detailed Methodology for a Representative Amide Coupling of this compound
This protocol describes a general procedure for the coupling of a carboxylic acid-containing linker to the amine functionality of a VHL ligand precursor, which is structurally analogous to the final coupling step for many VHL-based PROTACs.
Materials:
-
VHL Ligand with a free amine (e.g., a derivative of this compound)
-
Carboxylic acid-functionalized linker or POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, magnetic stirrer, and TLC/LC-MS equipment for reaction monitoring.
Procedure:
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.
-
Ensure all reagents are anhydrous and of high purity.
-
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., argon), add the carboxylic acid component (1.1 equivalents).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution, followed by DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
In a separate flask, dissolve the this compound amine derivative (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the this compound derivative to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour) until the this compound derivative is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using HRMS and ¹H/¹³C NMR spectroscopy.
-
Mandatory Visualization
Caption: Cellular response to oxygen levels mediated by the VHL E3 ligase complex.
Caption: Experimental workflow for the synthesis and evaluation of a this compound-based PROTAC.
Caption: A logical workflow for troubleshooting low yields in this compound coupling reactions.
References
Technical Support Center: Purifying ARD-266
Welcome to the technical support center for ARD-266, a potent proteolysis-targeting chimera (PROTAC) for the degradation of the Androgen Receptor (AR). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of ARD-266.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of ARD-266.
Issue 1: Low Yield of Purified ARD-266
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The synthesis of ARD-266 was not driven to completion, resulting in a lower amount of the desired product. | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider adding more reagents or extending the reaction time. |
| Product Precipitation: ARD-266 may have limited solubility in the reaction mixture or during workup, leading to loss of product. | If precipitation is observed, try to redissolve the product by adding a suitable co-solvent. For aqueous workups, ensure the pH is optimized to maximize the solubility of ARD-266. |
| Adsorption to Labware: As a large and potentially "sticky" molecule, ARD-266 can adhere to glass and plastic surfaces. | Use low-adhesion labware where possible. Rinsing glassware with an appropriate organic solvent after transfer can help recover adsorbed product. |
| Suboptimal Chromatography Conditions: The chosen chromatography method may not be effectively separating ARD-266 from byproducts, leading to loss during fractionation. | Optimize the mobile phase and stationary phase for your chromatography setup. A gradient elution may be necessary for effective separation. |
Issue 2: Poor Purity of Final Product
| Possible Cause | Recommended Solution |
| Co-elution of Impurities: Synthesis byproducts or unreacted starting materials may have similar chromatographic behavior to ARD-266. | Employ orthogonal purification methods. For example, follow a normal-phase chromatography step with a reverse-phase high-performance liquid chromatography (HPLC) purification. |
| Presence of Isomers: The complex structure of ARD-266 may lead to the formation of diastereomers or other isomers that are difficult to separate. | Chiral chromatography may be necessary to separate stereoisomers. High-resolution analytical techniques such as chiral HPLC or supercritical fluid chromatography (SFC) can be used to assess isomeric purity. |
| Degradation of ARD-266: The molecule may be unstable under certain purification conditions (e.g., exposure to strong acids, bases, or prolonged heat). | Conduct purification steps at low temperatures and use mild conditions whenever possible. Analyze for degradation products using LC-MS. |
| Residual Solvents: Solvents used during synthesis and purification may be retained in the final product. | Use a high-vacuum pump to dry the final product thoroughly. Residual solvent levels can be quantified using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the primary purification of crude ARD-266?
A1: For the initial purification of crude ARD-266 after synthesis, flash column chromatography on silica gel is a common starting point. A gradient elution system, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol, can be effective in separating the bulk of impurities.
Q2: How can I improve the solubility of ARD-266 during purification?
A2: ARD-266 is soluble in dimethyl sulfoxide (DMSO). For chromatographic purposes, a mixture of solvents may be necessary. If you encounter solubility issues in your mobile phase, consider adding a small percentage of a stronger, more polar solvent like methanol or isopropanol. For aqueous solutions, adjusting the pH might improve solubility.
Q3: What analytical techniques are essential for confirming the purity and identity of ARD-266?
A3: A combination of analytical techniques is crucial. High-performance liquid chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is essential for assessing purity and confirming the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is vital for structural confirmation.
Q4: I see an unexpected peak in my LC-MS analysis. What could it be?
A4: An unexpected peak could be a synthesis byproduct, a degradation product, or an isomer. Analyze the mass-to-charge ratio (m/z) of the peak to get a clue about its identity. If it's an isomer, it will have the same m/z as ARD-266. If it's a byproduct, you may be able to identify it based on the masses of your starting materials and reagents.
Q5: What are the storage conditions for purified ARD-266?
A5: For long-term storage, it is recommended to store ARD-266 as a solid at -20°C or -80°C. If in solution (e.g., in DMSO), store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Physicochemical Properties of ARD-266
| Property | Value |
| Molecular Formula | C₅₂H₅₉ClN₆O₇ |
| Molecular Weight | 915.51 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Representative Purification Scheme for ARD-266
| Step | Method | Stationary Phase | Mobile Phase/Eluent | Purity Target |
| 1. Primary Purification | Flash Column Chromatography | Silica Gel | Gradient: Dichloromethane to Dichloromethane/Methanol | >85% |
| 2. Secondary Purification | Preparative Reverse-Phase HPLC | C18 | Gradient: Water/Acetonitrile with 0.1% Formic Acid | >95% |
| 3. Final Polishing | Crystallization or Precipitation | - | e.g., Dichloromethane/Hexane | >98% |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Crude ARD-266
-
Sample Preparation: Dissolve the crude ARD-266 reaction mixture in a minimal amount of dichloromethane (DCM). If insoluble, add a small amount of methanol to aid dissolution. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Column Packing: Dry pack a flash chromatography column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or linear gradient (e.g., 0-10% methanol in DCM).
-
Fraction Collection: Collect fractions based on the separation observed on a TLC plate, monitoring with a UV lamp (254 nm).
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the partially purified ARD-266.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified ARD-266 in DMSO. Dilute this stock solution to a final concentration of 10-20 µg/mL in the initial mobile phase conditions.
-
HPLC System: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and/or mass spectrometry.
-
Analysis: Integrate the peak corresponding to ARD-266 and calculate the purity as the percentage of the total peak area.
Mandatory Visualizations
Caption: Mechanism of action of ARD-266.
Caption: General workflow for the purification of ARD-266.
Technical Support Center: Enhancing the In Vivo Efficacy of VHL Ligand 8-Based Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo efficacy of Von Hippel-Lindau (VHL) Ligand 8-based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor in vivo efficacy of a VHL Ligand 8-based degrader despite good in vitro activity?
A significant challenge in the development of PROTACs is the frequent disconnect between in vitro and in vivo results.[1] Several factors can contribute to this discrepancy:
-
Poor Pharmacokinetic (PK) Properties: VHL-based degraders often have a high molecular weight and lipophilicity, which can lead to poor aqueous solubility, low cell permeability, and rapid clearance in vivo.[2][3]
-
Metabolic Instability: The linker component of the PROTAC can be susceptible to metabolic breakdown, generating metabolites that may compete with the intact PROTAC for binding to the target protein, thereby reducing degradation efficiency.[1]
-
Suboptimal Linker Design: The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[4] An improperly designed linker can lead to steric hindrance or an unfavorable orientation for ubiquitination.
-
Tissue-Specific E3 Ligase Expression: The expression levels of VHL can vary between different tissues. Low VHL expression in the target tissue can limit the formation of the ternary complex and subsequent degradation.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and can inhibit the formation of the desired ternary complex, reducing degradation efficacy.
Q2: How does the linker length and composition affect the in vivo performance of a VHL-based degrader?
The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties and biological activity.
-
Linker Length: An optimal linker length is crucial for facilitating the formation of a stable ternary complex.
-
Too short: A short linker may cause steric clashes, preventing the simultaneous binding of the target protein and VHL.
-
Too long: A long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. In some VHL-based series, potency has been observed to decrease as linker length increases.
-
-
Linker Composition: The chemical makeup of the linker affects a PROTAC's solubility, cell permeability, and metabolic stability.
-
Flexibility: Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly used to allow for the necessary conformational adjustments for ternary complex formation.
-
Rigidity: Incorporating rigid elements like piperazine or triazole rings can improve conformational stability.
-
Hydrophilicity: The inclusion of polar groups can improve the aqueous solubility of hydrophobic PROTACs.
-
Q3: What are the key initial steps to troubleshoot a VHL-based degrader with poor in vivo efficacy?
A systematic approach is essential for identifying the root cause of poor in vivo performance.
-
Re-evaluate Physicochemical Properties: Assess the degrader's solubility and stability under physiological conditions. Poor solubility can significantly hinder oral bioavailability.
-
Conduct a Dose-Response Study in vivo: This will help determine the optimal therapeutic window and identify if the "hook effect" is a contributing factor at higher doses.
-
Perform Pharmacokinetic (PK) Analysis: Measure the concentration of the intact degrader in plasma and target tissues over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Investigate Metabolic Stability: Use in vitro systems like liver microsomes to identify potential metabolic soft spots within the PROTAC structure, particularly the linker.
-
Confirm Target Engagement in Tissue: Analyze target protein levels in the tissue of interest to confirm that the degrader is reaching its site of action and effectively reducing the target protein.
Troubleshooting Guides
Problem 1: Low Oral Bioavailability
Symptoms: Low plasma and tissue exposure of the degrader after oral administration.
Possible Causes:
-
Poor aqueous solubility.
-
Low cell permeability.
-
High first-pass metabolism in the liver.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Aqueous Solubility | Determine the solubility of the compound in relevant buffers (e.g., PBS). |
| 2 | Modify the PROTAC Structure | Introduce solubilizing groups or modify the VHL ligand scaffold to enhance solubility. For example, incorporating a dibasic piperazine has been shown to significantly increase solubility. |
| 3 | Optimize Formulation | Test different formulation vehicles to improve the dissolution and absorption of the compound. |
| 4 | Evaluate Cell Permeability | Use in vitro assays (e.g., Caco-2) to assess the compound's ability to cross cell membranes. Linkers that allow for intramolecular folding to shield polar groups can improve permeability. |
Problem 2: Rapid Clearance and Short Half-Life in vivo
Symptoms: The degrader is quickly eliminated from the body, leading to insufficient exposure at the target site.
Possible Causes:
-
Metabolic instability, particularly of the linker.
-
Rapid excretion.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Identify Metabolic Hotspots | Use mass spectrometry-based metabolite identification to pinpoint sites of metabolic breakdown. Aliphatic oxidation and amide hydrolysis are common metabolic pathways for VHL-based PROTACs. |
| 2 | Modify the Linker | Replace metabolically labile moieties with more stable ones. For instance, substitute susceptible alkyl chains with more robust structures. |
| 3 | Alter Linker Attachment Point | Changing the connection point on the VHL ligand can sometimes shield metabolically vulnerable sites. |
Problem 3: Lack of Target Degradation in Tumors/Target Tissue
Symptoms: Sufficient plasma exposure is achieved, but there is no significant reduction of the target protein in the desired tissue.
Possible Causes:
-
Poor tissue penetration.
-
Low expression of VHL in the target tissue.
-
Formation of inactive metabolites that compete for target binding.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Quantify Compound in Tissue | Measure the concentration of the intact degrader in the target tissue to confirm it is reaching its site of action. |
| 2 | Assess VHL Expression Levels | Use techniques like Western blot or immunohistochemistry to determine the expression level of VHL in the target tissue. VHL-based degraders may be less effective in tissues with low VHL expression. |
| 3 | Analyze Tissue Metabolites | Identify and quantify any metabolites present in the target tissue that could interfere with the activity of the parent compound. |
| 4 | Consider Alternative E3 Ligases | If VHL expression is limiting, exploring PROTACs that recruit other E3 ligases with higher expression in the target tissue, such as Cereblon (CRBN), may be beneficial. |
Quantitative Data Summary
Table 1: VHL Ligand Binding Affinities and PROTAC Degradation Potency
| Compound | VHL Ligand | Target | Binding Affinity (Kd, nM) to VHL | Degradation Potency (DC50) | Reference |
| VH032 | Hydroxyproline-based | - | 185 | - | |
| VH101 | Hydroxyproline-based | - | 44 | - | |
| MZ1 | Based on VH032 | BRD4 | - | Nanomolar range | |
| ARV-825 | CRBN-based (for comparison) | BET Bromodomains | - | Potent | |
| d-BET1 | CRBN-based (for comparison) | BET Bromodomains | - | Potent |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
-
Sample Preparation: Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize either the VHL E3 ligase or the target protein onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binding affinity to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This can be used to determine the cooperativity of the complex.
Visualizations
Caption: Mechanism of action for a VHL-based PROTAC leading to target protein degradation.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of VHL-based degraders.
References
- 1. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ARD-266: A Comparative Analysis of a Potent Androgen Receptor PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ARD-266's Efficacy Against Other Androgen Receptor PROTACs with Supporting Experimental Data.
The landscape of therapeutic strategies for androgen receptor (AR)-driven malignancies, particularly prostate cancer, is rapidly evolving. The emergence of Proteolysis Targeting Chimeras (PROTACs) has provided a novel modality to overcome the limitations of traditional AR inhibitors. This guide offers a detailed comparison of the efficacy of ARD-266, a von Hippel-Lindau (VHL) E3 ligase-based AR PROTAC, with other notable AR PROTACs.
Quantitative Efficacy Comparison
The following tables summarize the in vitro degradation and anti-proliferative activities of ARD-266 in comparison to other well-characterized AR PROTACs in various prostate cancer cell lines. This data, compiled from multiple preclinical studies, highlights the potent and efficient AR degradation induced by ARD-266.
Table 1: Comparative Degradation Potency (DC50, nM) of AR PROTACs in Prostate Cancer Cell Lines
| PROTAC | E3 Ligase Recruited | LNCaP | VCaP | 22Rv1 | Reference(s) |
| ARD-266 | VHL | 0.5 | 1 | 0.2 | [1] |
| ARD-69 | VHL | 0.86 | 0.76 | 10.4 | [2] |
| ARV-110 | Cereblon | ~1 | ~1 | ~1 | [3] |
| ARCC-4 | VHL | ~5 | ~5 | - | [4] |
DC50 values represent the concentration of the compound required to degrade 50% of the target protein.
Table 2: Maximal Degradation (Dmax, %) of AR PROTACs in Prostate Cancer Cell Lines
| PROTAC | LNCaP | VCaP | 22Rv1 | Reference(s) |
| ARD-266 | >95% (at 30nM) | >95% (at 30nM) | >95% (at 10nM) | [1] |
| ARD-69 | >95% (at 10nM) | >95% (at 10nM) | - | |
| ARV-110 | >90% | >90% | - | |
| ARCC-4 | >95% | >98% | - |
Dmax values represent the maximum percentage of target protein degradation achieved.
Mechanism of Action: Androgen Receptor Signaling and PROTAC-Mediated Degradation
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. In prostate cancer, AR signaling is a key driver of tumor growth.
PROTACs like ARD-266 introduce an alternative fate for the AR protein. By forming a ternary complex with AR and an E3 ubiquitin ligase, they trigger the ubiquitination and subsequent degradation of AR by the proteasome.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Western Blot Analysis for AR Protein Degradation
This protocol outlines the procedure for quantifying AR protein levels in prostate cancer cells following treatment with AR PROTACs.
1. Cell Culture and Treatment:
-
Culture LNCaP, VCaP, or 22Rv1 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of ARD-266 or other AR PROTACs for the desired time period (e.g., 24 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for AR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
8. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative AR protein levels.
Cell Viability (MTS) Assay
This assay measures the effect of AR PROTACs on the proliferation of prostate cancer cells.
1. Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of ARD-266 or other AR PROTACs. Include a vehicle-treated control.
3. Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
4. MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C until a color change is observed.
5. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Quantitative Real-Time PCR (qRT-PCR) for AR-Regulated Gene Expression
This protocol is used to measure the mRNA levels of AR target genes, such as prostate-specific antigen (PSA), to assess the downstream effects of AR degradation.
1. Cell Treatment and RNA Extraction:
-
Treat prostate cancer cells with AR PROTACs as described for the Western blot analysis.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
3. qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system with specific primers for the AR target gene (e.g., PSA) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The reaction mixture typically includes cDNA, forward and reverse primers, a fluorescent probe (e.g., TaqMan), and PCR master mix.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The data presented in this guide demonstrates that ARD-266 is a highly potent AR PROTAC, exhibiting low nanomolar DC50 values and achieving profound AR degradation in various prostate cancer cell lines. Its efficacy is comparable, and in some instances superior, to other reported AR PROTACs. The provided experimental protocols offer a framework for the independent evaluation and comparison of these and other emerging AR-targeting therapeutics. The continued investigation of ARD-266 and other AR PROTACs holds significant promise for the development of novel treatments for prostate cancer and other AR-driven diseases.
References
- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Androgen Receptor Degradation: Validating the Efficacy of ARD-266
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ARD-266, a potent androgen receptor (AR) degrader, with other alternative molecules. The information presented is intended to assist researchers in making informed decisions for their studies on androgen receptor degradation and its therapeutic implications in conditions such as prostate cancer.
Executive Summary
The androgen receptor is a critical driver of prostate cancer progression. While traditional therapies focus on inhibiting AR activity, a newer and more promising strategy is the targeted degradation of the AR protein. Proteolysis-targeting chimeras (PROTACs) are a class of molecules designed for this purpose. ARD-266 is a highly potent PROTAC that induces the degradation of the androgen receptor.[1][2][3] This guide will compare the performance of ARD-266 with other notable AR degraders, providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Quantitative Comparison of AR Degraders
The following tables summarize the in vitro degradation potency (DC50) and maximum degradation (Dmax) of ARD-266 and its alternatives in various prostate cancer cell lines. Lower DC50 values indicate higher potency.
Table 1: In Vitro Degradation (DC50) of Androgen Receptor Degraders
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Citation |
| ARD-266 | VHL | LNCaP | 0.5 | [4] |
| VCaP | 1 | [4] | ||
| 22Rv1 | 0.2 | |||
| ARV-110 | Cereblon | VCaP | ~1 | |
| LNCaP | <1 | |||
| ARCC-4 | VHL | VCaP | 5 | |
| ARD-69 | VHL | LNCaP | 0.86 | |
| VCaP | 0.76 | |||
| 22Rv1 | 10.4 |
Table 2: Maximum Androgen Receptor Degradation (Dmax)
| Compound | Cell Line | Dmax (%) | Citation |
| ARD-266 | LNCaP | >95 | |
| VCaP | >95 | ||
| 22Rv1 | >95 | ||
| ARV-110 | In vivo | >90 | |
| ARCC-4 | VCaP | >98 | |
| ARD-69 | LNCaP | >95 | |
| VCaP | >95 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for Western Blotting and Cell Viability Assays.
Western Blot Analysis for Androgen Receptor Degradation
This protocol is used to quantify the levels of androgen receptor protein within cells following treatment with a degrader molecule.
1. Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in 6-well plates and culture in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the AR degrader (e.g., ARD-266) or a vehicle control (like DMSO) for a specified time period (e.g., 6, 12, or 24 hours).
2. Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the AR protein levels to the loading control to determine the relative amount of AR degradation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (e.g., ARD-266). Include a vehicle-only control.
3. Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
4. Addition of MTT Reagent:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization of Formazan:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway of ARD-266 Action
Caption: Mechanism of ARD-266-mediated androgen receptor degradation.
Experimental Workflow for Validating AR Degradation
Caption: Workflow for validating androgen receptor degradation by ARD-266.
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Surprising Inefficiency of Strong VHL Binding in PROTAC-Induced Degradation: A Comparative Guide
It is a well-established principle in drug design that high-affinity binding to a target is a key determinant of a molecule's potency. However, in the realm of Proteolysis Targeting Chimeras (PROTACs), this paradigm is being challenged. Emerging evidence robustly demonstrates that a weak binding affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase not only permits but can also lead to highly potent and efficient target protein degradation. This guide provides a comparative analysis of this counterintuitive phenomenon, supported by experimental data, detailed protocols, and pathway visualizations.
The central mechanism of a PROTAC involves the formation of a ternary complex, bringing a target protein and an E3 ligase into close proximity to trigger the ubiquitination and subsequent proteasomal degradation of the target.[1][2] It is the stability and productive conformation of this ternary complex, rather than the simple binary affinity of the PROTAC for VHL, that dictates the efficiency of degradation.
The Role of Cooperativity in Ternary Complex Formation
A critical factor governing the stability of the ternary complex is cooperativity (alpha, α). Positive cooperativity occurs when the binding of the PROTAC to one protein partner enhances its affinity for the other, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities.[3] This can compensate for a weak initial interaction with VHL. Conversely, negative cooperativity can destabilize the complex, even with high-affinity binders.
Comparative Analysis of VHL-Recruiting PROTACs
The following table summarizes quantitative data from studies on various VHL-recruiting PROTACs, illustrating the disconnect between VHL binding affinity and degradation potency.
| PROTAC | Target Protein | VHL Ligand Affinity (Kd/Ki) | Target Binding Affinity (Kd) | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Key Findings |
| ARD-266 | Androgen Receptor (AR) | Low micromolar (weak) | Potent AR antagonist | 0.2-1 nM | >95% | Demonstrates that a weak VHL ligand can be used to create a highly potent and efficient PROTAC.[4][5] |
| MZ1 | BET Bromodomains (BRD2, BRD3, BRD4) | 66 nM (VCB complex) | 15 nM (BRD4BD2) | 2-20 nM (BRD4) | Not specified | Ternary complex stability, not binary affinity, correlates with degradation rates. More stable complexes lead to faster degradation. |
| Foretinib-PROTAC 1 | p38α (and other kinases) | Not specified | 11 µM (weak) | 210 nM | Not specified | Efficient degradation can occur despite weak binding to the target protein, highlighting the importance of favorable protein-protein interactions within the ternary complex. |
| Foretinib-PROTAC 1 | SLK, Axl (kinases) | Not specified | High affinity | No degradation | Not applicable | High-affinity binding to the target does not guarantee degradation, likely due to the formation of unstable ternary complexes. |
Disclaimer: The data presented is compiled from various studies and may not have been generated under identical experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of VHL Ligand 8-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands are a cornerstone of PROTAC design. This guide provides a comparative analysis of the selectivity of PROTACs based on VHL Ligand 8, a key building block in the development of potent protein degraders. We will delve into the experimental data, provide detailed protocols for assessing selectivity, and visualize key concepts to aid in the rational design of next-generation degraders.
This compound: A Building Block for Potent Degraders
This compound is a crucial component in the synthesis of several PROTACs, most notably ARD-266, a potent and efficient degrader of the Androgen Receptor (AR). ARD-266 demonstrates the potential of this compound-based PROTACs, inducing robust degradation of its target at nanomolar concentrations in various prostate cancer cell lines.[1] A significant finding in the development of ARD-266 was that a VHL ligand with a weaker binding affinity could still be employed to create a highly potent PROTAC, a discovery with important implications for future PROTAC design.[1]
However, a comprehensive, proteome-wide selectivity analysis of ARD-266 has not yet been publicly established. This absence of data presents a limitation in its application as a highly selective chemical probe. To provide a comparative framework, this guide will present data from closely related VHL-based PROTACs and outline the state-of-the-art methodologies for rigorous selectivity assessment.
Comparative Analysis of VHL-based PROTACs
The selectivity of a PROTAC is a critical attribute, determining its therapeutic window and potential off-target effects. While specific quantitative proteomics data for this compound-based PROTACs remains limited in the public domain, we can draw comparisons with other well-characterized VHL-based degraders targeting the same protein class.
Table 1: Performance Comparison of VHL-based Androgen Receptor PROTACs
| PROTAC | VHL Ligand Moiety | Target | DC50 | Dmax | Cell Line(s) | Proteome-wide Selectivity Data | Reference |
| ARD-266 | This compound | Androgen Receptor | 0.2-1 nM | >95% | LNCaP, VCaP, 22Rv1 | Not Published | [1] |
| Compound X | Similar VHL Ligand | Androgen Receptor | 5 nM | ~90% | LNCaP | Published | Fictional Example |
| Compound Y | Different VHL Ligand | Androgen Receptor | 15 nM | ~85% | VCaP | Published | Fictional Example |
Note: Data for Compound X and Compound Y are illustrative examples to demonstrate a comparative format. In the absence of direct proteomics data for ARD-266, researchers should consult studies on other VHL-based AR degraders for comparative insights.
Experimental Protocols for Assessing Selectivity
A thorough assessment of PROTAC selectivity involves a multi-pronged approach, combining global proteomic analysis with targeted validation assays.
Quantitative Proteomics using Mass Spectrometry
This is the gold standard for unbiased, proteome-wide assessment of PROTAC selectivity.
Objective: To identify and quantify all proteins that are degraded upon treatment with a this compound-based PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., prostate cancer cell lines for an AR degrader) and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse to extract proteins, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. High-resolution mass spectrometers are crucial for deep proteome coverage.[2][3]
-
Data Analysis: Utilize specialized software to identify and quantify thousands of proteins. Proteins exhibiting a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are identified as potential off-targets.
NanoBRET and HiBiT Assays for Target Engagement and Ternary Complex Formation
These bioluminescence-based assays provide real-time insights into the PROTAC's mechanism of action within living cells.
Objective: To confirm target engagement and the formation of a productive ternary complex (Target:PROTAC:VHL).
Methodology (NanoBRET):
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc luciferase (energy donor) and the E3 ligase (VHL) fused to a HaloTag (energy acceptor).
-
Treatment: Treat the cells with the this compound-based PROTAC.
-
Detection: If the PROTAC brings the target and VHL into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur between NanoLuc and the HaloTag fluorescent ligand. The BRET signal can be measured in real-time to assess the kinetics of ternary complex formation.
Methodology (HiBiT):
-
Cell Line Engineering: Use CRISPR/Cas9 to insert a small HiBiT tag into the endogenous locus of the target protein in a cell line stably expressing the complementary LgBiT protein.
-
Treatment and Lysis: Treat cells with the PROTAC. Upon cell lysis, the amount of active NanoBiT luciferase formed is proportional to the amount of HiBiT-tagged target protein remaining.
-
Detection: A decrease in luminescence indicates target degradation.
Western Blotting for Target Validation
A targeted and widely used method to confirm the degradation of the intended target and potential off-targets identified by mass spectrometry.
Objective: To validate the degradation of specific proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described for the proteomics experiment.
-
Protein Quantification and Gel Electrophoresis: Quantify total protein concentration, then separate proteins by size using SDS-PAGE.
-
Immunoblotting: Transfer the separated proteins to a membrane and probe with specific antibodies against the target protein and potential off-targets. A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading.
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme or fluorophore to detect the proteins of interest. The band intensity can be quantified to determine the extent of protein degradation.
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for assessing selectivity.
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: Experimental workflow for assessing PROTAC selectivity.
Conclusion
This compound-based PROTACs hold significant promise for targeted protein degradation. While initial studies on molecules like ARD-266 demonstrate high potency, a comprehensive understanding of their selectivity is paramount for their advancement as therapeutic agents and research tools. The experimental framework outlined in this guide, centered on quantitative mass spectrometry and supported by targeted cellular assays, provides a robust strategy for characterizing the selectivity profile of these and other PROTACs. As more proteomic data becomes available, a clearer picture of the off-target landscape for this compound-based degraders will emerge, enabling the design of even more precise and effective medicines.
References
- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of ARD-266 and Enzalutamide in Prostate Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. Enzalutamide, a second-generation non-steroidal anti-androgen, has been a cornerstone of treatment for metastatic castration-resistant prostate cancer (mCRPC). However, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. This guide provides a detailed head-to-head comparison of enzalutamide with ARD-266, a potent Proteolysis Targeting Chimera (PROTAC) AR degrader, offering insights into their distinct mechanisms of action, preclinical efficacy, and the experimental frameworks used for their evaluation.
Executive Summary
Enzalutamide functions as a competitive inhibitor of the androgen receptor, effectively blocking androgen binding, nuclear translocation, and DNA binding of the AR.[1][2] In contrast, ARD-266 represents a newer class of therapeutics that induces the degradation of the AR protein.[3] This fundamental difference in their mechanism of action suggests that ARD-266 may overcome the resistance mechanisms that limit the long-term efficacy of enzalutamide. Preclinical data demonstrates the high potency of ARD-266 in degrading the AR in various prostate cancer cell lines, including those that are resistant to enzalutamide.[4] While direct head-to-head in vivo comparative data for ARD-266 is not yet publicly available, studies on similar AR PROTACs suggest a potential for superior tumor growth inhibition compared to enzalutamide. As of late 2025, ARD-266 has not entered clinical trials.[1]
Data Presentation
Table 1: In Vitro Efficacy of ARD-266 in Prostate Cancer Cell Lines
| Cell Line | AR Status | DC50 (nM) of ARD-266 | Maximum AR Degradation (%) | Reference |
| LNCaP | AR+ | 0.2-1 | >95% | |
| VCaP | AR+ | 0.2-1 | >95% | |
| 22Rv1 | AR+ | 0.2-1 | >95% |
Table 2: Clinical Efficacy of Enzalutamide in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Clinical Trial | Patient Population | Primary Endpoint | Result | Reference |
| AFFIRM | Post-chemotherapy mCRPC | Overall Survival | 18.4 months with enzalutamide vs. 13.6 months with placebo | |
| PREVAIL | Chemotherapy-naïve mCRPC | Overall Survival & Radiographic Progression-Free Survival | Significant improvement in both endpoints compared to placebo |
Mechanism of Action
Enzalutamide: A Competitive Inhibitor
Enzalutamide is a potent second-generation androgen receptor inhibitor. Its mechanism of action involves several key steps:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a higher affinity than natural androgens.
-
Inhibition of Nuclear Translocation: It prevents the translocation of the activated androgen receptor from the cytoplasm into the nucleus.
-
Impaired DNA Binding: Enzalutamide interferes with the binding of the androgen receptor to androgen response elements (AREs) on the DNA.
-
Blocked Coactivator Recruitment: It disrupts the interaction between the androgen receptor and its coactivators, which are necessary for transcriptional activation.
ARD-266: A PROTAC AR Degrader
ARD-266 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the androgen receptor. It is a heterobifunctional molecule with two key components:
-
A ligand that binds to the androgen receptor.
-
A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This dual-binding capability brings the androgen receptor into close proximity with the E3 ligase, leading to the ubiquitination of the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome.
Experimental Protocols
Western Blot for AR Degradation
Objective: To quantify the degradation of the androgen receptor in prostate cancer cells following treatment with ARD-266.
Methodology:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of ARD-266 or a vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. A loading control (e.g., GAPDH or β-actin) is used to normalize the data.
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the in vivo efficacy of ARD-266 and enzalutamide in a prostate cancer xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Prostate cancer cells (e.g., VCaP or LNCaP) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups:
-
Vehicle control
-
Enzalutamide (e.g., 10-50 mg/kg, oral gavage, daily)
-
ARD-266 (at various doses, administered via an appropriate route)
-
-
Data Collection: Tumor volumes and body weights are recorded throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for AR levels, immunohistochemistry).
Overcoming Enzalutamide Resistance
A significant challenge with enzalutamide treatment is the development of resistance, which can occur through various mechanisms, including:
-
AR mutations: Mutations in the ligand-binding domain of the AR can alter its conformation, leading to a loss of enzalutamide binding or even converting it into an agonist.
-
AR splice variants: The expression of truncated AR splice variants that lack the ligand-binding domain, such as AR-V7, can drive androgen-independent tumor growth.
-
AR amplification: Increased expression of the AR can overcome the inhibitory effects of enzalutamide.
ARD-266, by targeting the AR for degradation, has the potential to overcome these resistance mechanisms. Since its mechanism does not rely on binding to a specific conformation of the ligand-binding domain, it may be effective against AR mutants. Furthermore, by degrading the entire AR protein, it can eliminate both the full-length receptor and its splice variants.
Conclusion
ARD-266 and enzalutamide represent two distinct and compelling strategies for targeting the androgen receptor in prostate cancer. While enzalutamide has proven clinical efficacy as an AR inhibitor, the emergence of resistance remains a clinical hurdle. ARD-266, with its novel mechanism of inducing AR degradation, demonstrates high preclinical potency and holds the promise of overcoming enzalutamide resistance. Further in vivo comparative studies and eventual clinical trials will be crucial to fully elucidate the therapeutic potential of ARD-266 and its place in the evolving landscape of prostate cancer treatment.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe ARD-266 | Chemical Probes Portal [chemicalprobes.org]
- 3. ARD-266 | Androgen Receptor Degrader | DC Chemicals [dcchemicals.com]
- 4. Ubiquitination Process Mediates Prostate Cancer Development and Metastasis through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Surprising Therapeutic Efficacy of Weak Affinity VHL Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of potent and selective therapeutics is a constant endeavor. In the realm of targeted protein degradation, the discovery that weak affinity ligands for the von Hippel-Lindau (VHL) E3 ligase can yield highly potent Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for drug design. This guide provides an objective comparison of the therapeutic potential of a weak affinity VHL ligand, exemplified by VHL Ligand 8, with higher affinity alternatives, supported by experimental data and detailed protocols.
The traditional drug discovery paradigm often prioritizes high-affinity binding to a target protein. However, in the context of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, this paradigm is being challenged. The case of this compound and its resultant PROTAC, ARD-266, demonstrates that a weak binding affinity to the VHL E3 ligase does not preclude potent and efficient degradation of the target protein.
Unraveling the Potency of Weak Affinity Ligands
This compound is a key component in the synthesis of ARD-266, a highly potent PROTAC designed to degrade the Androgen Receptor (AR), a critical target in prostate cancer.[1][2] Surprisingly, the VHL ligand component of ARD-266 exhibits a weak binding affinity for the VHL protein, with a reported inhibitory constant (Ki) in the micromolar range (Ki = 2-3 μM).[3][4] This stands in contrast to well-established, high-affinity VHL ligands like VH032 and VH298, which bind to VHL with nanomolar affinities.
The remarkable efficacy of ARD-266, despite its weak VHL binder, is attributed to the cooperative formation of a stable ternary complex between the AR protein, ARD-266, and the VHL E3 ligase complex.[5] This cooperativity can compensate for the lower binary affinity of the VHL ligand, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein. This finding has significant implications for the field of PROTAC research, as it expands the pool of viable E3 ligase ligands to include those with weaker binding affinities.
Comparative Performance of VHL Ligands
To illustrate the therapeutic potential of weak affinity VHL ligands, the following tables summarize the quantitative data for this compound (as part of ARD-266) and compare it with higher affinity VHL ligands.
| VHL Ligand | Binding Affinity to VHL (Kd/Ki/IC50) | PROTAC Example | Target Protein | PROTAC Degradation Potency (DC50) |
| This compound | Ki: 2-3 μM | ARD-266 | Androgen Receptor (AR) | 0.2-1 nM |
| VH032 | Kd: 185 nM | MZ1 | BRD4 | ~15 nM |
| VH298 | Kd: 80-90 nM | - | - | - |
| VHL Ligand 14 | IC50: 196 nM | - | Estrogen Receptor α (ERα) | - |
Table 1: Comparison of Binding Affinities and PROTAC Potencies of Various VHL Ligands. This table highlights that a PROTAC utilizing a weak affinity VHL ligand (this compound) can achieve picomolar degradation potency, which is comparable or even superior to PROTACs employing high-affinity VHL ligands for other targets.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for VHL Ligand 8
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds like VHL Ligand 8 are critical for ensuring laboratory safety and environmental protection. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound and its associated waste are presumed to be biologically active and must be managed as hazardous chemical waste.[1][2][3] Adherence to institutional and regulatory guidelines is mandatory. This guide provides a procedural framework for the safe operational use and disposal of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on best practices for the disposal of similar potent small molecule research compounds and PROTACs.[3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.
Core Principles of Chemical Waste Management
The disposal of any research chemical is governed by strict regulations to protect personnel and the environment. It is crucial to treat all novel compounds as potentially hazardous. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. The primary and required method of disposal is through your institution's EHS program, typically involving high-temperature incineration by a licensed hazardous waste disposal facility.
Quantitative Data for Disposal Consideration
The following table summarizes key parameters to consider for the safe handling and disposal of this compound and similar research chemicals. These values are illustrative and must be confirmed with any compound-specific information provided by the supplier and your institution's EHS guidelines.
| Parameter | Guideline | Relevance to Disposal |
| GHS Hazard Classification | Assumed to be: Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3). | Informs the required level of personal protective equipment (PPE) and dictates that the material must be handled as hazardous waste. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Ensures the complete destruction of the potent, biologically active compound. |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side shields, and a lab coat are mandatory. | Protects personnel from potential exposure during handling and disposal procedures. |
| Storage of Waste | Store in a designated, secure satellite accumulation area (SAA) away from general laboratory traffic. The area should be well-ventilated. | Prevents accidental spills and exposure, and ensures compliance with laboratory safety regulations. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a strictly controlled procedure. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, stock solution, or waste), always wear the appropriate PPE. This includes, but is not limited to, double nitrile gloves, safety goggles with side shields, and a lab coat. All handling of the compound and its waste should be performed inside a certified chemical fume hood.
Step 2: Waste Segregation and Collection
Establish clearly marked waste containers in the immediate vicinity where the work is being performed. All items that come into contact with this compound are considered hazardous waste.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene bottle) with a secure screw-top cap. The container must be labeled with "Hazardous Waste," the chemical name "this compound," the solvent system, and an approximate concentration of the active compound. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.
-
Step 3: Decontamination of Laboratory Equipment and Surfaces
Proper decontamination is critical to prevent unintended exposure and cross-contamination.
-
Procedure: Wipe down all surfaces and non-disposable equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a rinse with water. All wipes and cleaning materials used in this process must be disposed of as solid hazardous waste. For glassware, the first rinse must be collected as liquid hazardous waste. Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your institution's EHS guidelines.
Step 4: Final Disposal Logistics
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.
-
Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all labeling is accurate and complete before the scheduled pickup.
Mandatory Visualizations
To further clarify the procedural flow and logical relationships in the disposal process, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Segregation of solid and liquid waste from this compound use.
References
Safeguarding Research: A Comprehensive Guide to Handling VHL Ligand 8
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical procedures for the handling and disposal of VHL Ligand 8 (CAS No. 2701565-76-4), a potent research compound utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). Adherence to these guidelines is critical to ensure the safety of researchers and to maintain a compliant laboratory environment.
Personal Protective Equipment (PPE) and Hazard Mitigation
This compound is a biologically active small molecule whose full toxicological properties may not be fully characterized. Therefore, a precautionary approach is mandatory. The primary routes of exposure to mitigate are inhalation, dermal contact, and ingestion.
Mandatory PPE Ensemble:
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves | Prevents direct skin contact with the compound. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes of solutions containing the ligand or from airborne particulates. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the solid compound outside of a certified containment system to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound should be performed in a designated area within a certified chemical fume hood or a ventilated enclosure to minimize exposure.
1. Preparation and Weighing:
-
Before handling, ensure that the designated workspace is clean and uncluttered.
-
When weighing the solid form of this compound, do so within a chemical fume hood or a powder containment hood.
-
Handle the compound gently to avoid generating dust.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If sonication or heating is required to aid dissolution, ensure the container is securely capped.[1]
-
Prepare solutions in the smallest practical volumes to minimize waste.
3. Experimental Use:
-
Conduct all experiments involving this compound within a chemical fume hood.
-
Avoid eating, drinking, or smoking in the laboratory area where the compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Wear the full mandatory PPE ensemble for cleanup.
-
For solid spills, gently cover with an absorbent material to avoid raising dust, and then carefully sweep into a designated hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent or cleaning agent.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Labeling:
-
All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be treated as hazardous chemical waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
The label must include the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.
2. Disposal Procedure:
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
Experimental Workflow Visualization
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
